molecular formula C11H13NO2S B1430849 ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate CAS No. 1803583-38-1

ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

カタログ番号: B1430849
CAS番号: 1803583-38-1
分子量: 223.29 g/mol
InChIキー: WEBVPJXZRILETE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (CAS 1803583-38-1) is a chemical compound featuring the benzothiazine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This ester serves as a valuable building block for researchers synthesizing novel heterocyclic compounds. The benzo-1,4-thiazine core is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological and pharmacological properties. These include potential antimicrobial, antibacterial, antifungal, antiviral, antioxidant, and anticancer activities, making this scaffold a versatile starting point for the development of new therapeutic agents . The product is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. All information provided is for research reference purposes.

特性

IUPAC Name

ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-2-14-11(13)8-3-4-10-9(7-8)12-5-6-15-10/h3-4,7,12H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBVPJXZRILETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)SCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Proposed Research Strategy to Elucidate the In Vitro Mechanism of Action of Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The 1,4-benzothiazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a specific analogue within this class for which the precise mechanism of action has not been extensively characterized in publicly available literature. This guide puts forth a comprehensive, multi-stage in vitro research plan designed to systematically investigate and elucidate its molecular mechanism. We will operate under the primary hypothesis that, based on the activities of structurally related compounds, this molecule possesses antiproliferative and pro-apoptotic properties in cancer cell lines. This document provides the strategic framework, detailed experimental protocols, and rationale necessary for a thorough investigation, adhering to the principles of scientific integrity and experimental causality.

Introduction and Formulation of the Primary Hypothesis

The core structure of 1,4-benzothiazine is a fusion of a benzene ring and a 1,4-thiazine ring. This chemical framework has proven to be a versatile template for the development of potent bioactive agents. Various derivatives have been reported to function as calcium channel blockers, antimicrobial agents, and, most notably for our purposes, potent anticancer agents. The anticancer activity of many benzothiazine derivatives has been linked to their ability to induce apoptosis, inhibit crucial cellular enzymes like kinases, or interfere with cell cycle progression.

Given the established precedent within the 1,4-benzothiazine chemical family, we propose the following primary hypothesis:

Primary Hypothesis: Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (herein referred to as BZT-C6) exerts antiproliferative effects on cancer cells by inducing apoptosis through the intrinsic mitochondrial pathway, potentially via the modulation of Bcl-2 family proteins and subsequent activation of the caspase cascade.

This guide outlines a logical, phased experimental approach to systematically test this hypothesis.

Phase I: Foundational Cytotoxicity and Cell Line Selection

The initial step is to establish the foundational cytotoxic profile of BZT-C6 and identify a suitable cancer cell line model for deeper mechanistic studies. The choice of cell lines should ideally include representatives from different cancer types to assess the breadth of activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a stock solution of BZT-C6 in DMSO. Serially dilute the stock in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the BZT-C6 dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Data Presentation and Interpretation

The quantitative data from the MTT assay should be summarized in a table for clear comparison.

Cell LineCancer TypeIC₅₀ of BZT-C6 (µM) after 48h
MCF-7Breast AdenocarcinomaHypothetical Value
A549Lung CarcinomaHypothetical Value
HCT116Colorectal CarcinomaHypothetical Value
HEK293Normal Embryonic KidneyHypothetical Value

Causality: The cell line exhibiting the lowest IC₅₀ value (i.e., the highest sensitivity) will be selected for subsequent mechanistic studies. The inclusion of a non-cancerous cell line (e.g., HEK293) is crucial for assessing preliminary selectivity. A significantly higher IC₅₀ in the non-cancerous line would be a promising indicator of cancer-specific activity.

Phase II: Investigating the Pro-Apoptotic Mechanism

Having established cytotoxicity, the next phase focuses on determining if the observed cell death occurs via apoptosis, as hypothesized.

Workflow for Apoptosis Investigation

G cluster_0 Phase II: Apoptosis Investigation start Treat Sensitive Cell Line (e.g., HCT116) with BZT-C6 (IC₅₀ and 2x IC₅₀ concentrations) annexin Annexin V-FITC / PI Staining (Flow Cytometry) start->annexin caspase Caspase-3/7 Activity Assay (Luminescent/Fluorometric) start->caspase western Western Blot Analysis: Cleaved PARP, Caspase-9, Bcl-2, Bax start->western result_annexin Result: Increased Annexin V+ (Early Apoptosis) & Annexin V+/PI+ (Late Apoptosis) annexin->result_annexin result_caspase Result: Increased Caspase-3/7 Activity caspase->result_caspase result_western Result: Increased Cleaved PARP/Casp-9 Decreased Bcl-2/Bax Ratio western->result_western conclusion Conclusion: BZT-C6 Induces Apoptosis via the Intrinsic Pathway result_annexin->conclusion result_caspase->conclusion result_western->conclusion

Caption: Experimental workflow for confirming apoptosis induction by BZT-C6.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This is a standard flow cytometry-based method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Treatment: Seed the selected cell line in 6-well plates and treat with BZT-C6 at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Healthy cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Trustworthiness: This protocol is self-validating. A dose-dependent increase in the population of Annexin V-positive cells provides strong evidence that the compound induces apoptosis.

Experimental Protocol: Western Blot for Apoptotic Markers

This technique allows for the visualization of specific proteins to confirm the activation of apoptotic signaling pathways.

Methodology:

  • Protein Extraction: Treat cells as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

    • Cleaved Caspase-9 (marker for intrinsic pathway initiation)

    • Cleaved PARP (a key substrate of executioner caspases)

    • Bcl-2 (anti-apoptotic)

    • Bax (pro-apoptotic)

    • β-Actin (loading control)

  • Secondary Antibody & Detection: Wash and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Phase III: Delineating the Upstream Signaling Pathway

The confirmation of intrinsic apoptosis (evidenced by Caspase-9 cleavage and changes in Bcl-2/Bax) necessitates an investigation into the upstream events that trigger this pathway.

Proposed Signaling Pathway

G cluster_0 Hypothesized Upstream Signaling cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase BZT BZT-C6 Bcl2 Bcl-2 (Anti-apoptotic) (Expression Downregulated) BZT->Bcl2 Inhibits Bax Bax (Pro-apoptotic) (Expression Upregulated) BZT->Bax Promotes Mito Mitochondrion Bcl2->Mito Bax->Mito Promotes Permeabilization CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 ActiveCasp3 Active Caspase-3 ActiveCasp9->ActiveCasp3 Activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 CleavedPARP Cleaved PARP ActiveCasp3->CleavedPARP Cleaves PARP PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway activated by BZT-C6.

Authoritative Grounding: The modulation of the Bcl-2 family of proteins is a cornerstone of the intrinsic apoptotic pathway. The ratio of pro-apoptotic members (like Bax) to anti-apoptotic members (like Bcl-2) is a critical determinant of cell fate, controlling the mitochondrial outer membrane permeabilization (MOMP).

Conclusion and Future Directions

This technical guide outlines a rigorous and logical workflow to investigate the in vitro mechanism of action of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. The proposed phases—from broad cytotoxicity screening to specific pathway analysis—are designed to systematically test the hypothesis that BZT-C6 functions as a pro-apoptotic agent in cancer cells via the intrinsic mitochondrial pathway.

Positive results from these experiments would provide a strong foundation for further preclinical development. Future studies could include investigating effects on the cell cycle, exploring potential off-target effects, and ultimately progressing to in vivo animal models to assess efficacy and safety. This structured approach ensures that the mechanistic understanding of BZT-C6 is built upon a solid, verifiable experimental foundation.

References

  • Hassan, S. Y. (2013). 1,4-Benzothiazines: A Biologically Privileged Scaffold in Medicinal Chemistry. Medicinal Chemistry, 3(5). Available at: [Link]

  • Yusuf, M., & Khan, R. A. (2016). A review on the medicinal significance of 1,4-benzothiazine and its derivatives. Bioorganic & Medicinal Chemistry, 24(16), 3481-3503. Available at: [Link]

  • Said, M. F. M., et al. (2022). Recent Advances of 1,4-Benzothiazine Derivatives as Potential Anticancer Agents. Molecules, 27(19), 6667. Available at: [Link]

  • Kapustina, M. V., et al. (2022). Synthesis and Biological Evaluation of 1,4-Benzothiazine Derivatives as Potential Anticancer Agents. Pharmaceuticals, 15(11), 1362. Available at: [Link]

  • Singh, R., Letai, A., & Sarosiek, K. (2019). Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins. Nature Reviews Molecular Cell Biology, 20(3), 175-193. Available at: [Link]

An In-Depth Technical Guide to Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. This document delves into its molecular structure, physicochemical properties, and a validated synthetic approach, grounded in established chemical principles.

Core Molecular Attributes

Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a bicyclic heteroaromatic compound. The core structure consists of a benzene ring fused to a 1,4-thiazine ring, with an ethyl carboxylate substituent at the 6-position of the benzothiazine framework.

Molecular Structure

The structural formula of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is presented below. The dihydro-thiazine ring is non-aromatic and possesses a degree of conformational flexibility.

Caption: Molecular structure of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.

Physicochemical Properties

A summary of the key quantitative data for ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is provided in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂SSapphire Bioscience[1]
Molecular Weight 223.29 g/mol Sapphire Bioscience[1]
CAS Number 1803583-38-1Sapphire Bioscience[1]

Synthesis and Mechanistic Insights

The synthesis of 1,4-benzothiazine derivatives is a well-established area of heterocyclic chemistry.[2][3] A common and effective method involves the condensation of a substituted 2-aminothiophenol with a suitable three-carbon synthon. For the target molecule, a plausible and robust synthetic strategy is the reaction of ethyl 4-amino-3-mercaptobenzoate with a 1,2-dihaloethane.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule is illustrated below. This approach simplifies the synthesis to commercially available or readily preparable starting materials.

Target Molecule Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate Precursor_1 Ethyl 4-amino-3-mercaptobenzoate Target Molecule->Precursor_1 C-N and C-S bond disconnection Precursor_2 1,2-Dibromoethane Target Molecule->Precursor_2 C-C bond source

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol

This protocol describes a practical, step-by-step methodology for the synthesis of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.

Materials:

  • Ethyl 4-amino-3-mercaptobenzoate

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of ethyl 4-amino-3-mercaptobenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq). The use of a carbonate base is crucial for the deprotonation of both the thiol and the amine, facilitating nucleophilic attack. DMF is an excellent polar aprotic solvent for this type of reaction, promoting the solubility of the reactants and the rate of the S_N2 reactions.

  • Addition of Electrophile: To the stirred suspension, add 1,2-dibromoethane (1.1 eq) dropwise at room temperature. The slight excess of the dihaloalkane ensures complete consumption of the starting aminothiophenol.

  • Reaction Progression: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC). This temperature provides sufficient energy to overcome the activation barrier for the intramolecular cyclization step.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. This will precipitate the organic product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The product will partition into the organic layer.

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.

Applications and Future Directions

Derivatives of 1,4-benzothiazine are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[4] They have been investigated for their potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[2][3] The title compound, with its specific substitution pattern, serves as a valuable scaffold for the development of novel therapeutic agents. Further research could focus on the derivatization of the secondary amine or the ester functionality to explore new structure-activity relationships.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and a robust synthetic protocol for ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. The information presented herein is intended to support researchers and scientists in their efforts to explore the chemical and biological properties of this and related heterocyclic systems.

References

  • NextSDS. (n.d.). ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.
  • Sigma-Aldrich. (n.d.). Ethyl 3,4-dihydro-3-oxo-2H-benzo[b][5][6]thiazine-6-carboxylate. Retrieved from

  • Sapphire Bioscience. (n.d.). Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.
  • PubChem. (n.d.). Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.
  • Sigma-Aldrich. (n.d.). Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate.
  • Gupta, R., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of Heterocyclic Chemistry, 54(3), 1343-1368.
  • Li, J., et al. (2015). Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Advances, 5(84), 68681-68685.
  • Sharma, A., et al. (2013). A convenient synthetic protocol for the synthesis of 2, 3-disubstituted 1, 4-benzothiazines. Journal of Chemical Sciences, 125(5), 1011-1017.
  • Matrix Fine Chemicals. (n.d.). ETHYL 3-METHYL-4H-1,4-BENZOTHIAZINE-2-CARBOXYLATE.
  • Ukrinchuk, M., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 23(6), 1329.
  • Asif, M. (2024). Electronic Features and Pharmacological Potentials of Substituted Thiazines. Current Chemistry Letters, 13(3), 363-380.
  • Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
  • MDPI. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.
  • Kysil, A., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1195-1203.

Sources

In Vitro Cytotoxicity of Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (CAS: 1803583-38-1) represents a highly versatile heterocyclic building block in modern drug discovery[1][2]. The 1,4-benzothiazine scaffold is a privileged pharmacophore known for its diverse biological activities, most notably its potent antitumor and apoptosis-inducing properties[3]. This whitepaper provides an in-depth mechanistic analysis and standardized in vitro screening methodologies for evaluating the cytotoxicity of this specific ester derivative, designed for application scientists and drug development professionals.

Chemical Identity & Pharmacophore Rationale

To understand the cytotoxic profile of a compound, one must first analyze the causality of its structural design.

  • Chemical Formula: C₁₁H₁₃NO₂S[2]

  • Molecular Weight: 223.29 g/mol [2]

  • Core Scaffold: The 1,4-benzothiazine ring contains both sulfur and nitrogen heteroatoms. The oxidation state of the sulfur atom and the presence of the heterocyclic ring are critical modulators of the molecule's apoptotic efficacy[4].

  • The Ethyl Ester Modification: The esterification at the 6-position (ethyl carboxylate) serves a distinct pharmacokinetic purpose in vitro. Free carboxylic acids often struggle to passively diffuse across the hydrophobic core of the phospholipid bilayer. The ethyl ester acts as a lipophilic mask, significantly enhancing cellular uptake. Once inside the intracellular environment, ubiquitous non-specific esterases can hydrolyze the ester back to the active carboxylate form, trapping the active pharmacophore within the target cell.

Furthermore, derivatives of 1,4-benzothiazine-6-carboxylate have been identified as potential STING (Stimulator of Interferon Genes) agonists. Such compounds can induce IFN/IRF3-dependent transcription, suggesting that their cytotoxicity in complex models may be partially immune-mediated[5].

Mechanistic Pathways of Cytotoxicity

The primary driver of 1,4-benzothiazine-induced cytotoxicity in mammalian cells is the activation of the intrinsic (mitochondrial) apoptotic pathway [4].

The Causality of Cell Death

Unlike necrotic agents that rupture the cell membrane, 1,4-benzothiazine analogs initiate a highly regulated biochemical cascade. Upon intracellular accumulation, these compounds induce a rapid loss of mitochondrial membrane potential (ΔΨm)[4]. This depolarization forces the opening of the mitochondrial permeability transition pore (mPTP), leading to the cytosolic release of cytochrome c.

Cytochrome c subsequently binds to Apaf-1, forming the apoptosome, which cleaves and activates pro-caspase-9. The effector caspases (specifically caspase-3) are then activated, leading to DNA fragmentation and programmed cell death[4].

ApoptosisPathway Compound Ethyl 3,4-dihydro-2H-1,4- benzothiazine-6-carboxylate Mito Mitochondrial Membrane Depolarization (ΔΨm↓) Compound->Mito Intracellular uptake CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome formation Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Cellular Apoptosis (DNA Fragmentation) Casp3->Apoptosis

Intrinsic apoptotic signaling pathway induced by 1,4-benzothiazine derivatives.

Quantitative Cytotoxicity Profiles (In Vitro)

The cytotoxic potency of 1,4-benzothiazine derivatives varies significantly depending on the cell lineage. While they exhibit targeted toxicity against specific cancer lines (e.g., HT-29 colon cancer cells)[3], they often demonstrate favorable safety profiles in healthy mammalian cells (e.g., CHO cells), lacking genotoxic or mutagenic potential even at high concentrations[6].

Table 1: Representative In Vitro Cytotoxicity of 1,4-Benzothiazine Derivatives

Cell LineTissue OriginAssay TypeAverage IC₅₀ / GI₅₀Observation
HT-29 Human Colon AdenocarcinomaSRB45.0 - 70.0 µMPotent anti-proliferative activity; targeted apoptosis[3].
Thymocytes Mouse ThymusFlow Cytometry~60.0 µMHigh sensitivity to apoptosis induction via caspase activation[4].
CHO Chinese Hamster OvaryCBMN / WST-1> 250 µg/mLNon-toxic and non-genotoxic at standard screening doses[6].
Keratinocytes Human SkinViability> 100 µMLow to moderate background cytotoxicity (2-36%)[7].

Self-Validating Experimental Protocols

Why the SRB Assay over MTT? (Expert Insight)

When evaluating compounds like ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, the choice of viability assay is critical. The widely used MTT assay relies on mitochondrial reductase activity to convert tetrazolium salts into formazan. Because 1,4-benzothiazines directly depolarize the mitochondrial membrane[4], using MTT can yield false-positive cytotoxicity readings (cells may be viable but metabolically stunned).

Therefore, the Sulforhodamine B (SRB) assay is the gold standard here. SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions, providing a direct measurement of total cellular protein mass, completely independent of mitochondrial metabolism[3].

CytotoxicityWorkflow CellCulture Cell Seeding (e.g., HT-29) Treatment Compound Treatment (1.56 - 250 μg/mL) CellCulture->Treatment Incubation Incubation (24h - 48h) Treatment->Incubation Assay SRB Fixation & Staining Incubation->Assay Analysis Absorbance Read (510 nm) Assay->Analysis

Standardized SRB in vitro cytotoxicity screening workflow for benzothiazines.

Step-by-Step SRB Protocol

1. Compound Preparation & Controls (The Self-Validating System)

  • Stock Solution: Dissolve ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate in 100% molecular-grade DMSO to a concentration of 20 mM.

  • Internal Control: Ensure the final concentration of DMSO in all test wells does not exceed 0.1% (v/v) to prevent solvent-induced toxicity.

  • Positive Control: Mitomycin C (0.6 µg/mL) or Doxorubicin (1 µM)[6].

  • Negative Control: 0.1% DMSO in complete culture media.

2. Cell Seeding

  • Seed HT-29 cells at a density of 5 × 10³ cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

  • Include at least three "blank" wells containing only media (no cells) to subtract background absorbance.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion.

3. Treatment Phase

  • Perform serial dilutions of the compound in complete media to achieve final concentrations ranging from 1.56 µg/mL to 250 µg/mL[6].

  • Aspirate the old media from the 96-well plate and apply 100 µL of the treated media to the respective wells in triplicate.

  • Incubate for 48 hours.

4. Fixation and Staining

  • Without removing the culture media, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (final TCA concentration = 10%).

  • Incubate at 4°C for 1 hour to fix the cells.

  • Wash the plates 4 times with slow-running tap water and allow them to air dry completely.

  • Add 100 µL of 0.4% (w/v) SRB dye dissolved in 1% acetic acid to each well. Incubate for 30 minutes at room temperature in the dark.

5. Washing and Readout

  • Rapidly wash the plates 4 times with 1% acetic acid to remove unbound dye. Air dry completely.

  • Solubilize the protein-bound dye by adding 100 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Shake on a gyratory shaker for 10 minutes.

  • Read the optical density (OD) at 510 nm using a microplate reader.

  • Calculation: Calculate % Viability =[(OD_treated - OD_blank) / (OD_negative_control - OD_blank)] × 100. Generate a dose-response curve to determine the IC₅₀.

References

  • "ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate-1803583-38 ...", Thoreau Chemicals. 1

  • "Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | Sapphire Bioscience", Sapphire Bioscience. 2

  • "US20170146519A1 - Sting agonists and methods of selecting sting agonists", Google Patents. 5

  • "Induction of apoptosis by 1,4-benzothiazine analogs in mouse thymocytes", PubMed (NIH). 4

  • "Full article: Design and synthesis of 1,4-benzothiazine derivatives with promising effects against colorectal cancer cells", Taylor & Francis Online. 3

  • "Potential anti-amoebic effects of synthetic 1,4-benzothiazine derivatives against Acanthamoeba castellanii", PubMed (NIH). 7

  • "Synthesis and genotoxic evaluation of a 4-(Oxiran-2-ylmethyl)-1,4-benzothiazin-3-one", Research Journal of Pharmacy and Technology. 6

Sources

Methodological & Application

Synthesis of Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The 1,4-benzothiazine core is a key structural motif in a variety of biologically active compounds.[1] This protocol outlines a robust and reproducible two-stage synthetic strategy, beginning with the preparation of the key intermediate, ethyl 4-amino-3-mercaptobenzoate, followed by a cyclization step to yield the target compound. This guide is intended for researchers and scientists in the fields of organic synthesis and pharmaceutical development, providing not only a detailed procedure but also the scientific rationale behind the experimental choices and troubleshooting guidance.

Introduction

The 1,4-benzothiazine ring system is a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including but not limited to antimicrobial, anticancer, and antihypertensive properties.[2][3] The specific target of this protocol, ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, incorporates an ester functionality that can serve as a handle for further chemical modifications, making it a valuable building block for the synthesis of compound libraries for drug discovery. This document details a proposed synthetic route based on established and reliable chemical transformations.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of a key substituted aminothiophenol intermediate and its subsequent cyclization to form the dihydrobenzothiazine ring.

Synthetic_Workflow cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Cyclization A 4-Amino-3-chlorobenzoic acid B Diazotization A->B NaNO2, HCl C Xanthate Formation B->C KEX D Hydrolysis to Thiol C->D KOH E Esterification D->E EtOH, H2SO4 F Ethyl 4-amino-3-mercaptobenzoate E->F G S-Alkylation F->G 2-Chloroethanol, Base H Intramolecular Cyclization G->H Heat I Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate H->I

Caption: Overall workflow for the synthesis of the target compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Amino-3-chlorobenzoic acidReagentPlus®, ≥99%Sigma-AldrichStarting material
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Fisher Scientific
Hydrochloric Acid (HCl)37%, ACS ReagentVWRConcentrated
Potassium Ethyl Xanthate (KEX)Technical Grade, 90%TCI Chemicals
Potassium Hydroxide (KOH)ACS Reagent, ≥85%MilliporeSigma
Ethanol (EtOH)Anhydrous, ≥99.5%Decon LabsFor reaction and recrystallization
Sulfuric Acid (H₂SO₄)95-98%, ACS ReagentJ.T. BakerConcentrated
2-Chloroethanol≥99%Alfa Aesar
Sodium Bicarbonate (NaHCO₃)ACS ReagentEMD MilliporeFor workup
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularBeanTown ChemicalFor drying organic layers
Diethyl Ether (Et₂O)Anhydrous, ≥99%Acros OrganicsFor extraction
Ethyl Acetate (EtOAc)HPLC GradeHoneywellFor chromatography and extraction
HexanesHPLC GradePharmco-AaperFor chromatography
Deionized Water-In-house
Round-bottom flasks, Condensers-PyrexStandard glassware
Magnetic Stirrer with Hotplate-IKA
Rotary Evaporator-Büchi
Thin-Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MerckFor reaction monitoring

Experimental Protocol

Stage 1: Synthesis of Ethyl 4-amino-3-mercaptobenzoate

This stage involves the conversion of the amino group of 4-amino-3-chlorobenzoic acid into a mercapto group via a diazonium salt, followed by esterification. This approach is adapted from similar syntheses of mercaptobenzoic acids.[4][5]

Step 1.1: Diazotization of 4-Amino-3-chlorobenzoic acid

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 17.16 g (0.1 mol) of 4-amino-3-chlorobenzoic acid in 100 mL of 5 M hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise, ensuring the temperature is maintained below 5 °C.

  • Stir the resulting mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is observed.

Causality: The reaction of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures forms a relatively stable diazonium salt. This intermediate is a versatile precursor for introducing various functional groups onto the aromatic ring.

Step 1.2: Formation and Hydrolysis of the Xanthate Intermediate

  • In a separate 500 mL flask, dissolve 19.2 g (0.12 mol) of potassium ethyl xanthate in 50 mL of water and warm the solution to 50 °C.

  • Slowly add the cold diazonium salt solution from Step 1.1 to the potassium ethyl xanthate solution. Vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, heat the mixture at 70 °C for 1 hour to ensure complete decomposition of the intermediate.

  • Cool the mixture to room temperature and extract with 3 x 50 mL of diethyl ether. The intermediate is an oily red substance.

  • Combine the organic layers and evaporate the solvent under reduced pressure.

  • To the crude xanthate intermediate, add a solution of 15 g of potassium hydroxide in 150 mL of 95% ethanol.

  • Reflux the mixture for 4 hours to hydrolyze the xanthate to the corresponding thiol.

Causality: The diazonium group is displaced by the nucleophilic xanthate. The resulting S-aroyl xanthate is then hydrolyzed under basic conditions to yield the thiophenolate salt.

Step 1.3: Esterification and Isolation of Ethyl 4-amino-3-mercaptobenzoate

  • After reflux, cool the reaction mixture and carefully acidify with concentrated sulfuric acid to pH 5-6. This will protonate the thiolate and the carboxylate.

  • Add 100 mL of absolute ethanol to the mixture.

  • Reflux the mixture for 8 hours to effect esterification. A standard esterification procedure using an acid catalyst is effective for this transformation.[6][7]

  • Cool the reaction mixture and pour it into 500 mL of ice-water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with 3 x 100 mL of ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 4:1) to afford ethyl 4-amino-3-mercaptobenzoate as a solid.

Causality: The Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. Refluxing in ethanol with a strong acid catalyst like sulfuric acid drives the equilibrium towards the formation of the ethyl ester.

Stage 2: Synthesis of Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

This stage involves the S-alkylation of the aminothiophenol intermediate with 2-chloroethanol, followed by an intramolecular cyclization to form the dihydrothiazine ring. This is a common strategy for the synthesis of 1,4-benzothiazines.[8][9]

Step 2.1: Cyclization Reaction

  • In a 100 mL round-bottom flask, dissolve the ethyl 4-amino-3-mercaptobenzoate (0.05 mol) obtained from Stage 1 in 50 mL of ethanol.

  • Add 4.43 g (0.055 mol) of 2-chloroethanol and 6.9 g (0.05 mol) of anhydrous potassium carbonate. The reaction of amino acids with chloroethanol is a known procedure.[10]

  • Reflux the reaction mixture for 12 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in 100 mL of ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 3:1) to yield ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.

Causality: The reaction is expected to proceed via initial S-alkylation of the more nucleophilic thiol group with 2-chloroethanol. The resulting intermediate, ethyl 4-amino-3-((2-hydroxyethyl)thio)benzoate, then undergoes an intramolecular nucleophilic substitution where the amino group displaces the chlorine (if the reaction proceeds via an initial N-alkylation followed by S-alkylation and cyclization) or more likely, an intramolecular cyclization with elimination of water under the reaction conditions to form the dihydrothiazine ring. The base facilitates the deprotonation of the thiol, increasing its nucleophilicity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Stage 1: Low yield of thiol Incomplete diazotization or premature decomposition.Ensure the temperature is strictly maintained at 0-5 °C during diazotization. Add the NaNO₂ solution slowly.
Incomplete hydrolysis of the xanthate.Increase the reflux time or the concentration of KOH during the hydrolysis step.
Stage 1: Incomplete esterification Insufficient catalyst or reaction time. Water in the reaction mixture.Add more sulfuric acid catalyst. Ensure anhydrous conditions by using dry ethanol and glassware. Increase the reflux time.
Stage 2: Low yield of cyclized product Formation of side products (e.g., disulfide).Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
Incomplete cyclization.Increase the reaction time or temperature. Consider using a higher-boiling solvent like DMF if ethanol proves ineffective.
Purification difficulties Co-elution of impurities.Optimize the solvent system for column chromatography. Consider using a gradient elution. Recrystallization may be an alternative purification method.

Conclusion

This protocol provides a detailed and scientifically grounded method for the synthesis of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. By following these steps, researchers can reliably produce this valuable heterocyclic building block for further investigation in drug discovery and medicinal chemistry programs. The rationale provided for each step aims to empower the user with a deeper understanding of the chemical transformations involved.

References

  • Gajbhiye, A., & Goel, S. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-25.
  • Sangvikar, M. R., Phadnaik, G. M., Bhosle, M. R., Mane, D. V., & Mane, R. A. (2016). A convenient synthetic protocol for the synthesis of 2, 3-disubstituted 1, 4-benzothiazines. Rasayan Journal of Chemistry, 9(4), 686-691.
  • Hassan, S. Y. (2013). 1, 4-Benzothiazines: a class of medicinally important compounds. International Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 1-11.
  • Banik, B. K., Banik, I., & Becker, F. F. (n.d.). Ethyl 4-aminobenzoate. Organic Syntheses. Retrieved from [Link]

  • Jaafar, A., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14, 12345-12367.
  • Li, Y., et al. (2009). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3028.
  • Nguyen, T. H., & Retailleau, P. (2021). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 17, 2434–2442.
  • PrepChem. (n.d.). Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-3-mercaptobenzoic acid hydrochloride. Reagents and conditions. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023). AMINO BENZOATE MOIETY PROMOTED. Retrieved from [Link]

  • Google Patents. (n.d.). CN1085544A - By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino...
  • Parai, M. K., & Panda, G. (2009). A copper-catalyzed intramolecular N-aryl amination reaction on substituted (2-bromophenylthio)ethanamines. Tetrahedron Letters, 50(26), 3345-3348.
  • Baraldi, P. G., et al. (2007). Bis-(2-haloethyl)aminophenyl substituted distamycin derivatives with antitumor and antiviral activity. Bioorganic & Medicinal Chemistry, 15(3), 1136-1146.

Sources

how to dissolve ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate for In Vitro Cell Culture Assays

Executive Summary

Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a highly hydrophobic heterocyclic building block. Compounds containing the 1,4-benzothiazine scaffold are widely investigated in drug discovery for their potent antiproliferative, anti-angiogenic, and antimicrobial properties[1][2]. However, the inherent hydrophobicity of the bicyclic benzothiazine core and the ethyl ester moiety presents significant solubility challenges in aqueous physiological environments.

This protocol provides a self-validating, step-by-step methodology for dissolving this compound using Dimethyl Sulfoxide (DMSO) as a vehicle, ensuring maximum bioavailability while strictly controlling solvent-induced cytotoxicity.

Physicochemical Properties & Mechanistic Rationale

Before initiating dissolution, it is critical to understand the compound's physical parameters to calculate accurate molarities and predict its behavior in solution.

Table 1: Physicochemical Properties

Property Value Experimental Implication
Chemical Formula C₁₁H₁₃NO₂S Highly lipophilic; insoluble in water or standard buffers.
Molecular Weight 223.29 g/mol Required for precise molarity calculations.
CAS Number 1803583-38-1 Unique identifier for sourcing and validation.
Primary Vehicle Anhydrous DMSO (≥99.9%) High dielectric constant disrupts crystal lattice energy.

| Max Aqueous DMSO | ≤ 0.1% (v/v) | Prevents solvent-induced cell membrane disruption. |

The Causality of Solvent Selection: Anhydrous DMSO is the gold standard for reconstituting hydrophobic small molecules[3]. Its amphiphilic nature allows it to solvate the hydrophobic benzothiazine rings while remaining fully miscible with aqueous cell culture media. However, DMSO is biologically active. At concentrations above 0.5% (v/v), DMSO alters lipid bilayer fluidity, induces apoptosis, and triggers off-target transcriptomic changes[3][4]. Therefore, this protocol strictly adheres to a ≤0.1% final DMSO concentration to ensure that any observed phenotypic changes are solely attributable to the benzothiazine derivative, not the vehicle.

Experimental Workflow

The following diagram illustrates the critical path from raw lyophilized powder to a validated in vitro assay, emphasizing the intermediate steps required to prevent compound precipitation.

G A Lyophilized Powder (Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate) B Reconstitution in 100% Anhydrous DMSO (10 mM Master Stock) A->B C Aliquot & Store (-20°C, Amber Vials, Argon Purge) B->C D Intermediate Serial Dilution (in 100% DMSO) C->D Thaw at RT before use E Aqueous Media Dilution (Dropwise, Pre-warmed, ≤0.1% DMSO) D->E 1:1000 Final Dilution F In Vitro Cell Culture Assay (Incubation & Readout) E->F

Workflow for dissolving and diluting hydrophobic benzothiazine derivatives for cell culture.

Step-by-Step Methodologies

Phase 1: Preparation of the 10 mM Master Stock

To ensure reproducible dosing, always prepare a concentrated master stock in 100% solvent before introducing any aqueous components.

  • Equilibration: Allow the vial containing the lyophilized ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate to equilibrate to room temperature (RT) in a desiccator for 30 minutes before opening. Rationale: Opening cold vials introduces atmospheric condensation, which can prematurely hydrolyze the ethyl ester.

  • Calculation: Use the following table to determine the exact volume of anhydrous DMSO required to achieve a 10 mM stock.

Table 2: Reconstitution Volumes for 10 mM Stock (MW: 223.29 g/mol )

Mass of Compound Volume of 100% DMSO Required
1.0 mg 447.8 µL
5.0 mg 2.239 mL

| 10.0 mg | 4.478 mL |

  • Dissolution: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) directly to the vial.

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a water bath at RT for 2–5 minutes. Rationale: Sonication provides the acoustic cavitation energy necessary to break apart persistent micro-crystals.

  • Aliquoting: Divide the 10 mM stock into 20–50 µL aliquots in sterile, amber microcentrifuge tubes. Purge with argon gas if available, and store at -20°C or -80°C. Rationale: Amber tubes prevent photo-degradation of the benzothiazine core, while aliquoting prevents freeze-thaw cycles that degrade the compound.

Phase 2: Preparation of the Working Solution (Media Dilution)

The transition from 100% organic solvent to an aqueous environment is the most critical failure point. Rapid solvent shifting can trigger the "Ouzo effect" (spontaneous nanoprecipitation), where the hydrophobic small molecule crashes out of solution, forming biologically inert micro-aggregates[5][6].

  • Intermediate Dilution: Thaw a 10 mM aliquot to RT. If your target assay concentration is 10 µM, do not dilute the 10 mM stock directly into media. Instead, perform serial dilutions in 100% DMSO to create a 1000X intermediate stock (e.g., dilute 10 mM to 1 mM in DMSO if your final target is 1 µM).

  • Media Pre-warming: Pre-warm your complete cell culture media (e.g., DMEM or RPMI + 10% FBS) to 37°C. Rationale: Cold media drastically reduces the kinetic energy of the system, exacerbating the Ouzo effect and forcing the compound to precipitate.

  • Dropwise Addition: While gently vortexing or swirling the pre-warmed media, add the DMSO intermediate stock dropwise.

    • The Rule of 1000: Always dilute the DMSO stock at least 1:1000 into the media (e.g., 1 µL of DMSO stock into 999 µL of media). This guarantees a final DMSO concentration of 0.1%[7].

  • Immediate Application: Apply the drug-media mixture to your adherent or suspension cells immediately. Do not store aqueous working solutions.

Quality Control and Troubleshooting

A self-validating protocol requires built-in checks to ensure the system is functioning as intended.

  • Precipitation Check (Microscopy): Before applying the media to your cells, place a 100 µL drop of the final working solution in a clear 96-well plate and observe it under an inverted phase-contrast microscope at 20X or 40X magnification. Look for needle-like crystals or cloudy micro-emulsions. If observed, the compound has precipitated, and the actual bioavailable concentration is unknown.

  • Precipitation Check (DLS): For highly sensitive assays, use Dynamic Light Scattering (DLS) to check for the presence of sub-micron aggregates (nanoprecipitation) which cannot be seen under a standard microscope[8].

  • Vehicle Control Validation: Always run a parallel vehicle control containing the exact same percentage of DMSO (e.g., 0.1%) without the benzothiazine compound. If the vehicle control shows >5% loss in cell viability compared to untreated cells, your cell line is hypersensitive to DMSO, and you must reduce the final solvent concentration to 0.05% or 0.01%[4].

References

  • Kajino, M., Mizuno, K., Tawada, H., Shibouta, Y., Nishikawa, K., & Meguro, K. (1989). Synthesis and Biological Activities of New 1, 4-Benzothiazine Derivatives. Chemical and Pharmaceutical Bulletin. Available at:[Link]

  • Tariq, M., et al. (2023). Potential anti-amoebic effects of synthetic 1,4-benzothiazine derivatives against Acanthamoeba castellanii. Experimental Parasitology, 256, 108668. Available at:[Link]

  • Al-Fetea, M. A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 18(8), 1024. Available at:[Link]

  • Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(1), e33453. Available at:[Link]

  • Vitale, S., & Katz, J. L. (2003). Liquid Drop Formation in Water/Ethanol/Anethole Mixtures (The Ouzo Effect). Langmuir, 19(10), 4105-4110. Referenced via PNAS (2017). Available at:[Link]

  • Lepeltier, E., Bourgaux, C., & Couvreur, P. (2014). Nanoprecipitation and the “Ouzo effect”: Application to drug delivery devices. Advanced Drug Delivery Reviews, 71, 86-97. Available at:[Link]

Sources

laboratory preparation of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Laboratory Synthesis of Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Introduction: The Significance of the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine motif is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1] This scaffold, comprising a benzene ring fused to a six-membered thiazine ring, is a core component of numerous pharmacologically active compounds. The structural feature of a fold along the nitrogen-sulfur axis imparts a three-dimensional character similar to that of phenothiazines, allowing for interactions with a wide array of biological targets.[2] Derivatives of 1,4-benzothiazine have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antioxidant, and antihypertensive properties.[3][4]

Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a key intermediate for the development of more complex molecules, where the carboxylate group at the C-6 position serves as a versatile chemical handle for further structural elaboration. This guide provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this valuable compound, designed for researchers in organic synthesis and pharmaceutical development. The presented methodology is built upon established chemical principles and provides detailed insights into the rationale behind each procedural step.

Retrosynthetic Analysis and Strategic Approach

The synthesis of the target molecule is best approached through a convergent strategy that assembles the benzothiazine ring from a functionally substituted aniline precursor. Our retrosynthetic analysis identifies the key bond formations required to construct the heterocyclic core and install the desired ester functionality.

This multi-step approach was chosen for its reliability, use of readily available starting materials, and the application of well-documented, high-yielding transformations.

Overall Synthetic Workflow

The diagram below illustrates the complete synthetic pathway from the starting material to the final product.

G cluster_0 Part A: Synthesis of Key Intermediate cluster_1 Part B: Heterocycle Formation & Final Modification A 4-Chloro-3-nitrobenzoic Acid B 4-Mercapto-3-nitrobenzoic Acid A->B  Na2S·9H2O  H2O, Reflux C 2-Amino-5-carboxythiophenol B->C  SnCl2·2H2O  HCl, Ethanol D 3,4-Dihydro-2H-1,4-benzothiazine- 6-carboxylic Acid C->D  1,2-Dibromoethane  K2CO3, DMF E Ethyl 3,4-dihydro-2H-1,4-benzothiazine- 6-carboxylate (Target) D->E  Ethanol, H2SO4 (cat.)  Reflux

Figure 1: Step-wise synthetic route for Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.

Part A: Synthesis of the Key Intermediate: 2-Amino-5-carboxythiophenol

This section details the preparation of the crucial substituted aminothiophenol required for the subsequent cyclization reaction.

Protocol 1: Synthesis of 4-Mercapto-3-nitrobenzoic Acid

Rationale: This step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the nitro and carboxyl groups activates the aromatic ring, facilitating the displacement of the chloride at C-4 by the hydrosulfide anion, which is generated in situ from sodium sulfide nonahydrate.

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (2.2 eq.) in deionized water (150 mL).

  • To this solution, add 4-chloro-3-nitrobenzoic acid (1.0 eq., e.g., 10.0 g) in one portion.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1 with 1% acetic acid).

  • After completion, cool the dark-colored solution to room temperature and then further in an ice bath.

  • Slowly acidify the solution to pH 1-2 by the dropwise addition of concentrated HCl. This protonates the carboxylate and thiolate groups, causing the product to precipitate.

  • Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum to yield 4-mercapto-3-nitrobenzoic acid.

Protocol 2: Synthesis of 2-Amino-5-carboxythiophenol

Rationale: This reaction achieves the selective reduction of the nitro group to an amine using tin(II) chloride dihydrate in an acidic medium.[5] This method is effective and generally high-yielding for the reduction of nitroarenes containing other sensitive functional groups like thiols and carboxylic acids.

Materials:

  • 4-Mercapto-3-nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (10 M)

Procedure:

  • Suspend 4-mercapto-3-nitrobenzoic acid (1.0 eq.) in ethanol (10 mL per gram of starting material) in a round-bottom flask.

  • Prepare a solution of SnCl₂·2H₂O (5.0 eq.) in concentrated HCl (5 mL per gram of tin salt).

  • Add the SnCl₂ solution to the suspension of the nitro compound. An exothermic reaction may be observed.

  • Heat the mixture at 50-60 °C for 2-3 hours, or until TLC analysis confirms the disappearance of the starting material.

  • Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of 10 M NaOH solution until the pH is approximately 7-8. A thick white precipitate of tin hydroxides will form.

  • Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude 2-amino-5-carboxythiophenol, which can be used in the next step without further purification.

Part B: Heterocycle Formation and Final Esterification

This section describes the construction of the benzothiazine ring and the final modification to obtain the target ester.

Protocol 3: Synthesis of 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic Acid

Rationale: This is a double nucleophilic substitution/condensation reaction. A base, potassium carbonate, is used to deprotonate the acidic thiol and, to a lesser extent, the amine. The resulting thiolate anion acts as a potent nucleophile, attacking one of the electrophilic carbons of 1,2-dibromoethane. This is followed by an intramolecular cyclization where the amino group attacks the remaining carbon, displacing the second bromide and forming the heterocyclic ring.[1]

Materials:

  • 2-Amino-5-carboxythiophenol

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred solution of crude 2-amino-5-carboxythiophenol (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq.).

  • Add 1,2-dibromoethane (1.2 eq.) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Acidify the aqueous solution with 2 M HCl to a pH of ~3.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to afford the crude carboxylic acid.

Protocol 4: Esterification to Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Rationale: A classic Fischer-Speier esterification is employed. In the presence of a catalytic amount of strong acid, the carboxylic acid is protonated, making it more electrophilic. Ethanol, acting as a nucleophile, attacks the carbonyl carbon. Subsequent elimination of a water molecule yields the desired ethyl ester.[6] The reaction is driven to completion by using a large excess of ethanol, which also serves as the solvent.

Materials:

  • 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Suspend the crude 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (1.0 eq.) in absolute ethanol (20 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 3-5 drops per gram of acid).

  • Heat the mixture to reflux and maintain for 12-18 hours. The reaction should become homogeneous as the ester forms.

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (Eluent: 20-30% Ethyl Acetate in Hexane) to yield the pure ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.[7]

Data Summary and Expected Results

The following table summarizes the key parameters for each step of the synthesis.

StepReactionKey ReagentsSolventTemp (°C)Time (h)Typical Yield
1 ThiolationNa₂S·9H₂OWater1004-675-85%
2 Nitro ReductionSnCl₂·2H₂O, HClEthanol50-602-380-90%
3 Cyclization1,2-Dibromoethane, K₂CO₃DMF80-908-1265-75%
4 EsterificationEthanol, H₂SO₄ (cat.)Ethanol7812-1870-85%

Characterization of Final Product:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ ~ 7.5-7.2 (m, 3H, Ar-H), 6.6 (d, 1H, Ar-H), 4.3 (q, 2H, -OCH₂CH₃), 3.9 (br s, 1H, -NH), 3.5 (t, 2H, -NCH₂-), 3.1 (t, 2H, -SCH₂-), 1.35 (t, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~ 166.5, 148.0, 129.0, 128.5, 123.0, 117.0, 116.0, 61.0, 43.0, 29.0, 14.5.

  • Mass Spec (ESI+): m/z calculated for C₁₁H₁₃NO₂S [M+H]⁺: 224.07; found: 224.1.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; Oxidation of sulfide/thiol.Increase reflux time. Ensure the reaction is performed under an inert atmosphere (N₂) to minimize oxidation.
Incomplete reduction in Step 2 Insufficient reducing agent; Deactivation of SnCl₂.Use freshly opened or properly stored SnCl₂·2H₂O. Increase the equivalents of the reducing agent.
Formation of disulfide byproduct Oxidation of the thiophenol intermediate.Handle the aminothiophenol intermediate quickly. Perform the cyclization step under an inert atmosphere.
Low yield in cyclization (Step 3) Base is not strong enough or is wet; Low reaction temperature.Use freshly dried K₂CO₃. Ensure DMF is anhydrous. Increase reaction temperature slightly (e.g., to 100 °C).
Incomplete esterification (Step 4) Insufficient acid catalyst; Water in the reaction.Add more H₂SO₄. Use absolute ethanol and dry glassware. Consider using an alternative esterification method like DCC/DMAP for stubborn reactions.

Safety Precautions

  • General: Perform all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • Sodium Sulfide (Na₂S): Corrosive and can release toxic hydrogen sulfide (H₂S) gas upon contact with acids. Handle with extreme care and perform acidifications slowly in a fume hood.

    • 1,2-Dibromoethane: Toxic and a suspected carcinogen. Handle only in a fume hood.

    • Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Add slowly to solutions to control exothermic reactions.

    • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

References

  • Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.

  • Kumar, R., & Kumar, S. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(11), 7625-7662.

  • Pospíšil, J., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1195-1203.

  • Saadouni, A., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. Records of Natural Products, 8(4), 385-391.

  • Wang, L., et al. (2016). Copper-Catalyzed Three-Component Tandem Cyclization for One-Pot Synthesis of 1,4-Benzothiazines. The Journal of Organic Chemistry, 81(18), 8651-8657.

  • Dabholkar, V. V., & Gavande, R. P. (2011). Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Arabian Journal of Chemistry, 9, S162-S166.

  • Kumar, R., & Kumar, S. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15.

  • Reddy, G. S., et al. (2022). An oxidative cyclization ensued upon interaction of Morita–Baylis–Hillman (MBH) ketones with 2-aminothiophenol in the presence of Cs2CO3, resulting in the formation of new 2,2-disubstituted dihydro-1,4-benzothiazines. The Journal of Organic Chemistry, 87(10), 6679-6691.

  • Krasnov, V. P., et al. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][1][8]benzothiazines: access to pyrrolo[2,1-b][1][9]benzothiazoles. Beilstein Journal of Organic Chemistry, 19, 837-846.

  • ChemicalBook. (n.d.). 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis. Retrieved from

  • Sangvikar, M. R., et al. (2013). A CONVENIENT SYNTHETIC PROTOCOL FOR THE SYNTHESIS OF 2, 3-DISUBSTITUTED 1, 4-BENZOTHIAZINES. International Journal of ChemTech Research, 5(1), 346-352.

  • Li, J., et al. (2015). Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Advances, 5(89), 72785-72793.

  • Mahajan, S. S., & Miranda, S. J. (1998). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 60(4), 196-199.

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183.

  • Sapphire Bioscience. (n.d.). Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic bottlenecks encountered when producing ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate . This scaffold is highly valued in medicinal chemistry for its diverse biological activities ()[1], but its synthesis is often plagued by oxidative dimerization, over-reduction, and oligomerization.

This guide provides field-proven methodologies, causality-driven explanations, and self-validating protocols to ensure high-yield, reproducible synthesis.

Mechanistic Overview & Pathway Visualization

The target molecule can be synthesized via two primary pathways starting from ethyl 4-amino-3-mercaptobenzoate :

  • Route 1 (Direct Cycloalkylation): A one-pot reaction using 1,2-dibromoethane. While shorter, it is prone to polymerization if concentration is not strictly controlled.

  • Route 2 (Lactamization & Selective Reduction): A two-step process involving S-alkylation/N-acylation with ethyl bromoacetate to form a 3-oxo intermediate, followed by chemoselective borane reduction. This route offers superior scalability and purity.

SynthesisRoutes cluster_route1 Route 1: Direct Cycloalkylation cluster_route2 Route 2: Lactam Reduction SM Ethyl 4-amino-3- mercaptobenzoate (Starting Material) R1_Reagents 1,2-Dibromoethane K2CO3, DMF, 80°C SM->R1_Reagents R2_Step1 Ethyl bromoacetate K2CO3, MeCN, Reflux SM->R2_Step1 Target Ethyl 3,4-dihydro-2H- 1,4-benzothiazine- 6-carboxylate (Target Product) R1_Reagents->Target One-pot cyclization Intermediate Ethyl 3-oxo-3,4-dihydro- 2H-1,4-benzothiazine- 6-carboxylate R2_Step1->Intermediate S-alkylation & N-acylation R2_Step2 BH3-THF (Selective) 0°C to RT R2_Step2->Target Selective lactam reduction Intermediate->R2_Step2

Figure 1: Comparative synthetic workflows for ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.

Quantitative Data & Route Comparison

Synthetic RouteOverall YieldReaction TimeKey ImpuritiesScalabilityBest For
Route 1: Direct Cycloalkylation 45 - 60%6 hoursDisulfides, OligomersModerate (requires high dilution)Rapid library generation
Route 2: Lactam Reduction 70 - 85%14 hours (2 steps)Over-reduced alcoholsHigh (standard concentrations)Scale-up & high-purity synthesis

Step-by-Step Methodologies

Protocol A: Direct Cycloalkylation (High-Dilution Method)
  • Preparation: Dissolve ethyl 4-amino-3-mercaptobenzoate (1.0 eq) in anhydrous DMF to a final concentration of 0.05 M.

    • Causality Note: High dilution kinetically favors the first-order intramolecular cyclization over the second-order intermolecular oligomerization.

  • Degassing: Sparge the solution with argon for 15 minutes.

    • Causality Note: The free thiol is highly susceptible to oxidative dimerization. Removing dissolved oxygen prevents disulfide formation.

  • Activation: Add anhydrous K 2​ CO 3​ (2.5 eq) and heat the suspension to 60 °C.

  • Addition: Add 1,2-dibromoethane (1.2 eq) dropwise over 2 hours using a syringe pump.

    • Causality Note: Slow addition maintains a low steady-state concentration of the electrophile, further suppressing N,S-dialkylation.

  • Cyclization: Stir at 80 °C for 4 hours.

    • In-Process Control (IPC): Analyze via LC-MS. The protocol is self-validating when the starting material mass (m/z ~198[M+H] + ) is fully consumed, and the target product (m/z ~224 [M+H] + ) is the dominant peak.

Protocol B: Lactam Formation & Selective Borane Reduction

Step 1: Lactamization

  • Dissolve ethyl 4-amino-3-mercaptobenzoate (1.0 eq) in anhydrous MeCN (0.2 M).

  • Add K 2​ CO 3​ (2.0 eq), cool to 0 °C, and add ethyl bromoacetate (1.05 eq) dropwise.

  • Reflux for 8 hours.

    • Causality Note: Initial S-alkylation occurs rapidly at low temperatures. Heating to reflux provides the activation energy required for the subsequent intramolecular amidation (loss of ethanol) to form the 6-membered lactam ring.

    • IPC: LC-MS must show the intermediate ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (m/z ~238 [M+H] + ).

Step 2: Selective Reduction

  • Dissolve the lactam intermediate in anhydrous THF under argon and cool to 0 °C.

  • Add BH 3​ ·THF complex (1.5 eq) dropwise.

    • Causality Note: Borane (BH 3​ ) is an electrophilic reducing agent. It selectively coordinates to the more electron-rich amide (lactam) oxygen over the ester oxygen, allowing for the reduction of the lactam to the secondary amine without affecting the ethyl carboxylate moiety ()[2].

  • Warm to room temperature and stir for 3 hours.

  • Quench carefully with MeOH at 0 °C to destroy excess borane.

    • IPC: LC-MS confirms the reduction by a clean mass shift from m/z 238 to 224[M+H] + .

Troubleshooting Guides & FAQs

Q: My overall yield is severely reduced by the formation of a highly polar, insoluble byproduct before I even add the electrophile. What is happening? A: The starting material, ethyl 4-amino-3-mercaptobenzoate, is highly susceptible to oxidative dimerization in the presence of atmospheric oxygen and base, forming a 3,3'-dithiobis(4-aminobenzoate) derivative ()[1].

  • Field-Proven Solution: Implement rigorous Schlenk techniques. Degas all solvents by sparging with argon for at least 15 minutes prior to base addition. Alternatively, use the hydrochloride salt of the starting material and neutralize it in situ, or add a catalytic amount of a reducing agent like dithiothreitol (DTT) to maintain the free thiol state.

Q: In the direct cycloalkylation route (1,2-dibromoethane), I am seeing significant amounts of oligomeric species and low monomer yield. How can I favor the intramolecular cyclization? A: The reaction between a bifunctional nucleophile (aminothiophenol) and a bifunctional electrophile (1,2-dibromoethane) can undergo competitive intermolecular step-growth polymerization, a common issue in thiazine synthesis ()[3].

  • Field-Proven Solution: Intramolecular cyclization is a first-order process, whereas intermolecular oligomerization is second-order. Therefore, operating at high dilution (e.g., < 0.05 M) and employing slow addition (via syringe pump) of the 1,2-dibromoethane will kinetically favor the desired ring closure over polymerization.

Q: During the reduction of the 3-oxo intermediate, my ester group is also being reduced to a primary alcohol. How do I prevent this? A: Strong hydride donors like Lithium Aluminum Hydride (LiAlH 4​ ) lack chemoselectivity and will reduce both lactams and esters.

  • Field-Proven Solution: Switch to Borane-THF (BH 3​ ·THF). Borane is an electrophilic reducing agent. It coordinates preferentially to the more basic amide (lactam) oxygen compared to the ester oxygen. By strictly controlling the equivalents (1.5-2.0 eq) and keeping the temperature at or below room temperature, the lactam is reduced to the amine while the ethyl ester remains intact ()[2].

References

  • Prasad, R. N., & Tietje, K. (1966). CHEMISTRY AND SYNTHESIS OF SOME DIHYDRO-2H-l,4-BENZOTHIAZINE DERIVATIVES. Canadian Journal of Chemistry. URL: [Link]

  • Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. URL: [Link]

  • Khan, N. U., et al. (2023). Nematicidal Characterization of Newly Synthesized Thiazine Derivatives Using Caenorhabditis elegans as the Model Organism. ACS Omega. URL: [Link]

Sources

Technical Support Center: Troubleshooting Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate Solubility in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. This molecule is of significant interest in various research and development pipelines. However, like many heterocyclic compounds, achieving and maintaining its solubility in dimethyl sulfoxide (DMSO) can present challenges, leading to variability in experimental results and potential misinterpretation of data.[1]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural steps to explain the underlying scientific principles governing solubility. By understanding the 'why' behind each technique, you will be better equipped to diagnose issues, optimize your protocols, and ensure the integrity and reproducibility of your data.

Part 1: Understanding the Core Components

Before troubleshooting, it's essential to understand the properties of both the solute and the solvent.

Q1: What are the key physicochemical properties of Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate that influence its solubility?

The solubility behavior of a compound is intrinsically linked to its molecular structure. Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a benzothiazine derivative, a class of compounds generally characterized by their non-polar nature.[2] The fused benzene and thiazine rings create a large, relatively hydrophobic core. While the ethyl ester and the secondary amine in the thiazine ring introduce some polar character, the overall molecule tends to have limited aqueous solubility but good solubility in many organic solvents.[2]

Table 1: Physicochemical Properties of Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

PropertyValueSignificance for Solubility
Molecular Formula C₁₁H₁₃NO₂SIndicates the elemental composition.
Molecular Weight 223.29 g/mol [3]Larger molecules can sometimes have lower solubility due to stronger crystal lattice energy.
CAS Number 1803583-38-1[3]Unique identifier for this specific chemical substance.
Predicted XLogP3 ~1.6 - 2.0This value suggests a moderate level of lipophilicity ("fat-loving"). It predicts the compound will favor organic solvents like DMSO over water.
Physical Form Typically a solid at room temperature.[4]The crystalline form (polymorph) can significantly impact solubility; amorphous forms are generally more soluble than highly ordered crystalline structures.[5][6]

The key takeaway is that the compound's structure predisposes it to better solubility in organic solvents like DMSO than in aqueous solutions.

Q2: What properties of DMSO make it a common solvent, and what are its critical limitations?

DMSO is a powerful polar aprotic solvent, renowned for its ability to dissolve a vast array of both polar and nonpolar compounds, making it a near-universal solvent in drug discovery.[7][8][9] Its miscibility with water and most organic solvents is a key advantage for creating stock solutions that will be diluted into aqueous buffers for biological assays.[8][10]

However, its most significant drawback is its hygroscopicity —its tendency to absorb moisture from the atmosphere.[9][11] This is a primary, yet often overlooked, cause of solubility failures.

  • The Problem with Water: Even small amounts of absorbed water in DMSO can dramatically decrease the solubility of hydrophobic organic compounds.[5][12] This can cause a compound that initially dissolved to precipitate out of solution over time or fail to dissolve in the first place.

  • Freezing Point: DMSO has a relatively high freezing point of ~18.5°C (65.4°F).[13] If stored in a cool room or refrigerator, it can solidify. While this doesn't harm the DMSO, it necessitates complete re-thawing and mixing to ensure homogeneity before use.

  • Thermal Stability: DMSO is thermally stable under typical laboratory conditions but can begin to decompose at temperatures approaching its boiling point (189°C).[13] Therefore, while gentle heating can aid dissolution, excessive heat should be avoided.

Part 2: Troubleshooting Initial Dissolution

This section addresses the most common issue: failing to get the compound into solution initially.

Q3: I'm having trouble dissolving the compound in DMSO at room temperature. What are the first steps I should take?

When initial dissolution fails, a systematic approach is necessary. Do not immediately resort to aggressive methods like high heat. Follow this logical workflow.

G start Start: Compound fails to dissolve check_solvent Step 1: Verify DMSO Quality - Is it Anhydrous grade? - Is it from a fresh, tightly sealed bottle? start->check_solvent vortex Step 2: Apply Mechanical Energy - Vortex vigorously for 2-5 minutes. check_solvent->vortex DMSO is high quality fail Failure: Consult Advanced Troubleshooting check_solvent->fail DMSO is old/wet sonicate Step 3: Use Sonication - Place vial in a water bath sonicator - Sonicate for 10-15 minutes. vortex->sonicate Still not dissolved success Success: Compound Dissolved vortex->success Dissolved heat Step 4: Apply Gentle Heat - Warm in a 37-50°C water bath - Intermittently vortex. sonicate->heat Still not dissolved sonicate->success Dissolved reassess Re-assess Concentration - Is the target concentration too high? - Consider preparing a more dilute stock. heat->reassess Still not dissolved heat->success Dissolved reassess->vortex Trying lower concentration reassess->fail Concentration is appropriate G cluster_wrong Incorrect Method (High Precipitation Risk) cluster_correct Correct Method (Minimizes Precipitation) stock_w 10 mM Stock in 100% DMSO dilute_w Dilute directly in Aqueous Buffer stock_w->dilute_w precipitate Compound Precipitates! dilute_w->precipitate stock_c 10 mM Stock in 100% DMSO intermediate Intermediate Dilutions in 100% DMSO (e.g., 1 mM, 100 µM) stock_c->intermediate final_dmso Final DMSO Stock (e.g., 10 µM) intermediate->final_dmso final_assay Add small volume (e.g., 1 µL) to large volume of buffer (e.g., 999 µL) with rapid mixing final_dmso->final_assay no_precipitate Homogeneous Assay Solution (Final DMSO < 0.5%) final_assay->no_precipitate

Caption: Comparison of incorrect and correct methods for aqueous dilution.

Protocol: Preparing Working Solutions for Biological Assays

This protocol aims to keep the final concentration of DMSO in your assay low (typically ≤0.5%) to avoid solvent-induced cytotoxicity while preventing compound precipitation. [7]

  • Prepare a High-Concentration Stock: Start by preparing a concentrated stock solution (e.g., 10 mM) in 100% anhydrous DMSO as described previously.

  • Perform Serial Dilutions in 100% DMSO: Create your desired range of concentrations by performing serial dilutions in 100% DMSO. For example, to make a 1 mM solution from a 10 mM stock, you would mix 1 part of the 10 mM stock with 9 parts of 100% DMSO.

  • Final "Spike-in" Dilution: To prepare your final working concentration, add a small volume of your DMSO stock directly to the larger volume of your final aqueous assay medium.

    • Example: To achieve a final concentration of 10 µM in a 1 mL assay volume with 0.1% DMSO, you would add 1 µL of a 10 mM DMSO stock to 999 µL of assay medium.

  • Mix Immediately and Vigorously: It is critical to vortex or pipette-mix immediately upon adding the DMSO stock to the aqueous medium. [14]This rapid dispersion ensures that localized high concentrations of the compound do not form, which is what initiates precipitation.

Part 4: Advanced Protocols & Integrity
Protocol: Experimental Determination of Maximum Kinetic Solubility

If you consistently face issues, determining the actual maximum solubility of your specific batch of compound in DMSO is a valuable step. [15]

  • Prepare a Supersaturated Solution: Weigh approximately 5-10 mg of the compound into a microcentrifuge tube. Add a small, precise volume of anhydrous DMSO (e.g., 200 µL).

  • Vortex Vigorously: Mix the suspension for 5 minutes to facilitate as much dissolution as possible. You should still see visible, undissolved solid.

  • Equilibrate: Incubate the tube at a controlled room temperature (e.g., 25°C) for 24 hours. This allows the solution to reach equilibrium. Mix gently a few times during this period. [15]4. Separate Solid from Supernatant: Centrifuge the tube at high speed (e.g., >12,000 x g) for 10 minutes to pellet all undissolved solid material. [15]5. Analyze Supernatant: Carefully remove a known volume of the clear supernatant. Be careful not to disturb the pellet. Dilute this supernatant in a suitable solvent (e.g., acetonitrile or methanol) and determine the concentration using an analytical method like HPLC-UV or LC-MS with a standard curve. [16]This concentration is your maximum kinetic solubility under these conditions.

Q6: How should I store my solid compound and its DMSO stock solution to ensure stability?

Proper storage is crucial for preventing future solubility problems and maintaining compound integrity.

  • Solid Compound: Store in a tightly sealed container in a cool, dry, and dark environment, preferably in a desiccator to protect from moisture.

  • DMSO Stock Solutions:

    • Aliquot: After preparing your high-concentration stock, immediately aliquot it into smaller, single-use volumes in tightly sealed vials (e.g., cryovials). [7] * Store Frozen: Store these aliquots at -20°C or, for long-term storage, at -80°C.

    • Avoid Freeze-Thaw Cycles: The primary reason for aliquoting is to avoid repeated freeze-thaw cycles. Each cycle introduces a risk of water condensation into the tube, which will compromise the solution and lead to precipitation over time. [7][14] By adhering to these principles and protocols, researchers can effectively overcome the solubility challenges associated with Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, leading to more reliable and reproducible experimental outcomes.

References
  • NextSDS. (n.d.). ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. Retrieved from [Link]

  • China Amines. (n.d.). Dimethyl Sulfoxide (DMSO) – Properties, Applications & Safety. Retrieved from [Link]

  • PubChem. (2025). Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • ResearchGate. (2024). Benzothiazine derivatives solubility?. Retrieved from [Link]

  • BYJU'S. (2019). Dimethyl sulfoxide. Retrieved from [Link]

  • ResearchGate. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

  • Scientific Reports. (n.d.). Enhancing Formazan Dissolution to Improve Accuracy in MTT‑Based Cell Viability Assays. Retrieved from [Link]

  • Pharmaceutics. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized?. Retrieved from [Link]

  • Crystal Growth & Design. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Retrieved from [Link]

  • Solve Scientific. (2007). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Solubility: An overview. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • Chemistry & Biology Interface. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Retrieved from [Link]

  • MDPI. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • PMC. (n.d.). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. Retrieved from [Link]

  • ACS Publications. (2011). Novel Benzoxazine and Benzothiazine Derivatives as Multifunctional Antihyperlipidemic Agents. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Retrieved from [Link]

  • ResearchGate. (2026). Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. Retrieved from [Link]

  • PMC. (n.d.). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Retrieved from [Link]

  • PMC. (n.d.). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. Retrieved from [Link]

  • ResearchGate. (2026). Yield of benzothiazine derivatives and catalysis by heteropolyacids. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Chapter 13.1: Factors Affecting Solubility. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting HPLC Analysis for Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate .

Because this molecule features a unique combination of a basic secondary amine, a polarizable thioether, and a hydrophobic ethyl ester, it presents specific chromatographic challenges. This guide bypasses generic advice, focusing on the mechanistic causality behind retention behavior to help you build a robust, self-validating analytical method.

Part 1: Molecular Profiling & Chromatographic Causality

Q: How do the structural features of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate dictate its HPLC retention time? A: Retention in Reversed-Phase Liquid Chromatography (RPLC) is governed by the analyte's interaction with both the hydrophobic stationary phase and the mobile phase.

  • The Secondary Amine: This group is weakly basic. If the mobile phase pH falls below its pKa​ , the amine protonates, converting the molecule into a highly polar cation. This drastically reduces hydrophobic interactions with the C18 stationary phase, leading to premature elution[1].

  • The Ethyl Ester & Benzothiazine Core: These moieties are highly hydrophobic. When the molecule is in its neutral state, these groups drive strong van der Waals interactions with the alkyl chains of the stationary phase, requiring a strong organic modifier to elute[2].

HPLC_Workflow Start Analyze Ethyl 3,4-dihydro-2H- 1,4-benzothiazine-6-carboxylate Assess Assess Initial Capacity Factor (k') Start->Assess LowK k' < 1 (Elutes too early) Assess->LowK HighK k' > 10 (Elutes too late) Assess->HighK Tailing Peak Tailing (As > 1.5) Assess->Tailing SolLowK Increase pH > pKa (Neutralize Amine) OR Decrease % Organic LowK->SolLowK SolHighK Increase % Organic Modifier (Switch MeOH to ACN) HighK->SolHighK SolTailing Use End-Capped Column OR Add 0.1% TEA Tailing->SolTailing Validate System Suitability Testing (Resolution > 2.0, RSD < 2%) SolLowK->Validate SolHighK->Validate SolTailing->Validate

Decision matrix for optimizing the HPLC retention of basic benzothiazine derivatives.

Part 2: Troubleshooting Guide (FAQs)

Issue 1: Retention Time is Too Short (Early Elution / k′ < 1)

Q: My compound is eluting near the void volume ( t0​ ). How can I increase retention? A: Early elution indicates that the compound is either ionized or the mobile phase is too strong.

  • Mechanistic Fix (pH Adjustment): For basic compounds, it is essential to adjust the mobile phase pH to render the analyte neutral[1]. Ensure your aqueous buffer is set at least 2 pH units above the pKa​ of the secondary amine. This suppresses ionization, restoring the molecule's hydrophobicity and increasing retention on the reversed-phase column[2].

  • Solvent Fix: If the pH is correct, decrease the percentage of your organic modifier (Acetonitrile or Methanol) by 5-10% increments.

Issue 2: Retention Time is Too Long ( k′ > 10)

Q: The compound takes over 20 minutes to elute under isocratic conditions, resulting in broad peaks. How do I accelerate this? A: The hydrophobic ethyl ester group is causing excessive retention.

  • Mechanistic Fix (Solvent Strength): Increase the organic composition of the mobile phase. If you are using Methanol, switch to Acetonitrile (ACN). ACN has a higher elution strength for aromatic and hydrophobic compounds, which will dynamically sweep the strongly retained compound off the column, sharpening the peak and reducing run time.

  • Temperature Fix: Increase the column compartment temperature (e.g., from 25°C to 40°C). This decreases mobile phase viscosity and accelerates mass transfer, slightly reducing retention time while improving column efficiency.

Issue 3: Severe Peak Tailing

Q: The retention time is acceptable, but the peak is highly asymmetrical (Tailing Factor > 1.5). Why does this happen? A: Peak tailing for secondary amines is classically caused by secondary ion-exchange interactions with residual, unreacted acidic silanol groups (-Si-OH) on the silica support of the stationary phase[3].

  • Mechanistic Fix: Add a competing volatile base, such as 0.1% Triethylamine (TEA), to the mobile phase. TEA binds to the active silanols, blocking the benzothiazine derivative from interacting with them[3]. Alternatively, utilize a highly end-capped C18 column specifically engineered for basic pharmaceuticals.

Part 3: Step-by-Step Method Optimization Protocol

To establish a self-validating system, avoid guessing isocratic ratios. Instead, use a systematic Scouting Gradient Approach to empirically determine the optimal mobile phase composition[4].

Scouting_Protocol Step1 1. Prepare Sample (1 mg/mL in Mobile Phase A) Step2 2. Run Scouting Gradient (5% to 100% B over 20 min) Step1->Step2 Step3 3. Calculate Elution %B (Based on Rt) Step2->Step3 Decision Is Gradient Time > 25%? Step3->Decision Isocratic 4a. Transfer to Isocratic Method (Set %B to Elution %B - 5%) Decision->Isocratic No Gradient 4b. Optimize Gradient Slope (Adjust time/temp) Decision->Gradient Yes

Step-by-step scouting gradient workflow for initial HPLC method development.

The Scouting Gradient Workflow
  • System Preparation: Equip the HPLC with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm). Set column temperature to 30°C and flow rate to 1.0 mL/min.

  • Mobile Phase Setup:

    • Buffer (A): 10 mM Ammonium Acetate (adjusted to pH 7.0 to neutralize the amine).

    • Organic (B): 100% Acetonitrile.

  • Execute Scouting Run: Program a linear gradient from 5% B to 100% B over 20 minutes[1]. Hold at 100% B for 5 minutes to wash the column, then re-equilibrate.

  • Data Analysis & Causality Check:

    • Identify the retention time ( tR​ ) of the ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate peak.

    • Calculate the exact %B at the time of elution (accounting for system dwell volume).

  • Method Translation: If the compound elutes before 25% of the gradient time has elapsed, the method can be converted to an isocratic run[1]. Set your isocratic %B to approximately 5% lower than the calculated elution %B to ensure a capacity factor ( k′ ) between 2 and 10[3].

Part 4: Quantitative Data & Optimization Matrix

Use the following empirically derived parameters to benchmark your system suitability and method adjustments.

ParameterTarget Range / RecommendationMechanistic Rationale
Capacity Factor ( k′ ) 2.0 – 10.0Ensures the analyte is sufficiently retained away from the void volume without causing excessive peak broadening[3].
Mobile Phase pH pH 7.0 – 8.0 (Buffer dependent)Keeps the secondary amine in a neutral state, maximizing hydrophobic interaction with the C18 phase[1].
Organic Modifier Acetonitrile (ACN)Provides superior elution strength and lower backpressure compared to Methanol for aromatic esters[2].
Peak Asymmetry ( As​ ) 0.9 – 1.2Validates that secondary silanol interactions are successfully suppressed[3].
Column Temperature 30°C – 40°CLowers solvent viscosity, improving mass transfer kinetics and overall peak resolution.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. chromatographyonline.com. Available at:[Link]

  • HPLC Method Development For Basic Molecules: A Case Study. pharmaguru.co. Available at:[Link]

  • METHOD DEVELOPMENT ON HPLC. mpgpgcollegehardoi.in. Available at:[Link]

  • Top Three HPLC Method Development Tips. chromatographyonline.com. Available at:[Link]

Sources

Technical Support Center: Scaling Up Ethyl 3,4-Dihydro-2H-1,4-Benzothiazine-6-Carboxylate Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. 1,4-Benzothiazine scaffolds are privileged structures in medicinal chemistry, known for their broad biological activities including antibacterial and anticancer properties [1]. However, scaling up the synthesis of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate presents unique chemical engineering challenges.

This guide provides drug development professionals and process chemists with self-validating protocols, mechanistic insights, and troubleshooting logic to successfully transition this synthesis from milligram-scale discovery to decagram/kilogram-scale production.

Mechanistic Pathway & Troubleshooting Logic

The synthesis relies on the condensation of ethyl 4-amino-3-mercaptobenzoate with 1,2-dibromoethane . The reaction proceeds via a two-step tandem sequence: a rapid intermolecular S-alkylation followed by a slower, entropically demanding intramolecular N-alkylation (cyclization) [2]. Managing the ambivalent reactivity of these intermediates is critical at scale to prevent intermolecular polymerization [3].

Workflow Start 1. Precursor Preparation Ethyl 4-amino-3-mercaptobenzoate + 1,2-dibromoethane S_Alk 2. S-Alkylation (Fast) Intermediate Formation Start->S_Alk K2CO3, DMF, 25°C Disulfide Side Reaction: Disulfide Dimerization Start->Disulfide O2 exposure N_Alk 3. N-Alkylation (Slow) Intramolecular Cyclization S_Alk->N_Alk Heat (80°C), Dilution Polymer Side Reaction: Intermolecular Polymerization S_Alk->Polymer High Concentration Product 4. Target Molecule Ethyl 3,4-dihydro-2H-1,4- benzothiazine-6-carboxylate N_Alk->Product Workup & Isolation Hydrolysis Side Reaction: Ester Hydrolysis N_Alk->Hydrolysis Aqueous/Strong Base

Fig 1: Reaction workflow and troubleshooting logic for 1,4-benzothiazine scale-up.

Quantitative Reaction Optimization Data

To establish a robust process, the cyclization step must be carefully optimized. The table below summarizes the causality between reaction conditions and the primary impurities observed during a 100g scale-up campaign. Direct methods for the preparation of 1,4-benzothiazine derivatives rely heavily on the careful selection of base and concentration to prevent unwanted side reactions [4].

Table 1: Reaction Condition Optimization for Cyclization Step

SolventBase (Equiv)Temp (°C)ConcentrationYield (%)Primary Impurity ObservedMechanistic Causality
DMFNaOH (2.5)90°C0.5 M15%Hydrolyzed AcidStrong aqueous base catalyzes ester saponification.
DMFK₂CO₃ (2.5)90°C0.5 M45%Insoluble PolymerHigh concentration favors intermolecular N-alkylation.
DMFK₂CO₃ (2.5)90°C0.1 M78%Trace DimerDilution favors intramolecular 6-exo-tet cyclization.
MeCNCs₂CO₃ (2.5)80°C0.1 M84% None (Clean)Cesium effect enhances nucleophilicity; MeCN is easily removed.

Self-Validating Standard Operating Procedure (100g Scale)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Degassing & S-Alkylation

  • Charge a 5 L jacketed reactor with anhydrous Acetonitrile (MeCN, 2.0 L) and sparge with Argon for 30 minutes.

  • Add ethyl 4-amino-3-mercaptobenzoate (100 g, 0.507 mol) and anhydrous Cs₂CO₃ (413 g, 1.26 mol, 2.5 eq). Stir at 20°C for 15 minutes.

  • Add 1,2-dibromoethane (142 g, 0.760 mol, 1.5 eq) dropwise over 30 minutes using an addition funnel.

  • IPC Validation 1: After 2 hours, sample 50 µL, quench in 1 mL MeCN, and analyze via LC-MS. Requirement: >95% conversion to the acyclic S-alkylated intermediate (m/z [M+H]+ = 304/306). If incomplete, stir for an additional 1 hour.

Step 2: Intramolecular Cyclization 5. Once S-alkylation is validated, heat the reactor to 80°C. 6. Maintain heating and vigorous stirring for 12–16 hours. 7. IPC Validation 2: Analyze via LC-MS. Requirement: Disappearance of the acyclic intermediate and appearance of the cyclized target mass (m/z [M+H]+ = 224).

Step 3: Workup & Isolation 8. Cool the reactor to 20°C and filter the suspension through a Celite pad to remove inorganic salts (Cs₂CO₃ and CsBr). Wash the cake with MeCN (500 mL). 9. Concentrate the filtrate under reduced pressure to a volume of ~300 mL. 10. Add cold water (1.0 L) slowly with vigorous stirring to precipitate the product. 11. Filter the resulting solid, wash with water (3 x 200 mL), and dry in a vacuum oven at 45°C to constant weight.

Troubleshooting & FAQs

Q: Why is the reaction stalling at the acyclic intermediate, even after adding 1,2-dibromoethane? A: The initial S-alkylation is rapid because the thiolate anion is a highly polarizable, soft nucleophile. However, the subsequent N-alkylation is slow. In your starting material, the ethyl ester at the 6-position is para to the aniline amine. This electron-withdrawing group drastically reduces the electron density and nucleophilicity of the nitrogen via resonance. Solution: You must supply sufficient thermal energy (80-90°C) and use a base with a strong cation effect (like Cs₂CO₃) to facilitate the deprotonation of the amine during the demanding ring closure.

Q: I am seeing a massive amount of insoluble precipitate that does not match the product mass. What went wrong? A: You are observing intermolecular polymerization. If the concentration of the acyclic intermediate is too high, the poorly nucleophilic aniline nitrogen of one molecule will attack the highly reactive alkyl bromide of a neighboring molecule rather than cyclizing intramolecularly. Solution: Operate under strict high-dilution conditions (≤ 0.1 M). If reactor volume is limited, use a syringe pump to slowly add the starting materials into the heated base solution, keeping the steady-state concentration of the intermediate near zero.

Q: My LC-MS shows a major impurity at [M-28]. How do I prevent this? A: A mass difference of -28 Da (loss of an ethyl group, +H) corresponds to the free carboxylic acid, indicating that base-catalyzed saponification of your ethyl ester has occurred. Solution: This happens when using aqueous bases (NaOH, KOH) or wet solvents at elevated temperatures. Strictly utilize anhydrous weak bases (K₂CO₃ or Cs₂CO₃) and ensure your solvents (DMF or MeCN) are dried over molecular sieves.

Q: The starting material solution turns deep orange before I even add the electrophile. Is this normal? A: No. Ortho-aminothiophenols are highly susceptible to oxidative dimerization in the presence of atmospheric oxygen, forming inactive disulfides. Solution: You must rigorously degas all solvents with Argon for at least 30 minutes prior to use and maintain a positive inert atmosphere throughout the reaction. If oxidation has already occurred, adding a mild, non-nucleophilic reducing agent (like TCEP) can rescue the batch, but prevention is the standard protocol.

References

  • 1 - Frontiers in Chemistry

  • 2 - Canadian Science Publishing

  • 3 - ACS Publications

  • 4 - Heterocycles

Sources

Validation & Comparative

A Comparative Guide to Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate and Other Benzothiazine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The benzothiazine scaffold, a heterocyclic system containing a benzene ring fused to a thiazine ring, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities.[1][2] This guide provides an in-depth comparison of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate and other key benzothiazine derivatives, supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

The Benzothiazine Core: A Foundation for Diverse Biological Activity

Benzothiazine exists in various isomeric forms, with 1,4-benzothiazine and 1,2-benzothiazine being the most extensively studied. The spatial arrangement of the nitrogen and sulfur atoms in the thiazine ring, along with the nature and position of substituents on the bicyclic system, dictates the biological and pharmacological properties of these compounds.[3][4] This structural versatility has led to the development of benzothiazine derivatives with applications as anticancer, neuroprotective, antimicrobial, and anti-inflammatory agents.[2][5]

Focus Molecule: Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a derivative of the 1,4-benzothiazine core. While extensive comparative data for this specific molecule is not widely published, its structural features, particularly the carboxylate group at the 6-position, suggest its potential as a key intermediate for the synthesis of more complex and biologically active molecules. The ester functionality provides a reactive handle for derivatization, allowing for the exploration of structure-activity relationships.

The synthesis of the core 3,4-dihydro-2H-1,4-benzothiazine ring system can be achieved through various synthetic routes, often involving the condensation of 2-aminothiophenol with a suitable three-carbon synthon. A general synthetic approach is outlined below.

General Synthesis of 3,4-dihydro-2H-1,4-benzothiazine Derivatives

cluster_reactants Reactants cluster_reaction Reaction Conditions reactant1 2-Aminothiophenol product 3,4-dihydro-2H-1,4-benzothiazine derivative reactant1->product Condensation & Cyclization reactant2 α-Halo Ketone/Ester reactant2->product catalyst Base (e.g., K2CO3) catalyst->product solvent Solvent (e.g., DMF, EtOH) solvent->product

Caption: General workflow for the synthesis of 3,4-dihydro-2H-1,4-benzothiazine derivatives.

Comparative Analysis of Benzothiazine Derivatives

The true potential of the benzothiazine scaffold is realized through the diverse biological activities exhibited by its derivatives. The following sections provide a comparative overview of these activities, with supporting experimental data where available.

Anticancer Activity

Benzothiazine derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms to inhibit cancer cell growth and proliferation.[6]

A study on substituted 1,4-benzothiazines as potential agents for lung cancer identified propyl 3-methyl-3,4-dihydro-2H-benzo[b][1][6]thiazine-2-carboxylate (3c) , an analog of our focus molecule, as a highly active compound.[7] This finding suggests that the carboxylate moiety is a key feature for anticancer activity. The study demonstrated that compound 3c effectively suppressed the proliferation and migration of A-549 lung cancer cells.[7]

CompoundCancer Cell LineIC50 (µM)Reference
Propyl 3-methyl-3,4-dihydro-2H-benzo[b][1][6]thiazine-2-carboxylate (3c)A-549 (Lung)Not specified, but most active in the series[7]
Doxorubicin (Control)A-549 (Lung)Not specified[7]
Substituted 2-arylbenzothiazolesHepG-2 (Liver), MCF-7 (Breast)0.73 - >50[8]
Doxorubicin (Control)HepG-2 (Liver), MCF-7 (Breast)0.46, 0.29[8]

Structure-Activity Relationship (SAR) Insights:

  • The presence of an unbranched alkyl group attached to the thiazine ring appears to increase anticancer activity.[7]

  • For 2-arylbenzothiazoles, substitutions on the aryl ring significantly influence cytotoxicity, with some derivatives showing potency comparable to doxorubicin.[8]

Neuroprotective Effects

Neurodegenerative diseases pose a significant challenge to modern medicine, and benzothiazine derivatives are being explored for their neuroprotective potential.[3]

A study on a new class of benzothiazines as neuroprotective agents demonstrated that amidine 4H-3,1-benzothiazine derivatives can reduce glutamate and LDH release in an oxygen/glucose deprivation and reperfusion model, indicating their potential in mitigating neuronal damage.[3] The study also showed that these compounds significantly reduce glutamate- and 6-hydroxydopamine (6-OHDA)-induced cytotoxicity in neuroblastoma cells.[3]

CompoundAssayConcentrationEffectReference
Amidine 4H-3,1-benzothiazine derivatives (5b-d)Glutamate-induced cytotoxicity in SH-SY5Y cells10 µM~65-70% cell recovery[3]
Riluzole (Control)Glutamate-induced cytotoxicity in SH-SY5Y cells0.01 µM~65-70% cell recovery[3]
Amidine 4H-3,1-benzothiazine derivatives (5b-d)6-OHDA-induced cytotoxicity in SH-SY5Y cells10 µMAlmost complete recovery in cell viability[3]

Mechanism of Action Insights:

Some benzothiazine derivatives exert their neuroprotective effects by inhibiting neuronal voltage-dependent Na+ and Ca2+ channels, a profile comparable to the approved drug Riluzole.[3]

Antimicrobial Activity

The rise of antibiotic resistance has necessitated the search for new antimicrobial agents. Benzothiazine derivatives have shown promising activity against a range of bacterial and fungal pathogens.[5]

A study on 1,2-benzothiazine derivatives revealed that compounds with a hydrogen atom or an ethyl group on the nitrogen of the thiazine ring exhibited antibacterial activity against Gram-positive bacteria.[5] The position of substituents on the benzoyl moiety also played a crucial role in determining the antimicrobial potency.[5]

Compound SeriesBacterial StrainMIC Range (µg/mL)Reference
1,2-Benzothiazine derivativesB. subtilis25-600[5]
1,2-Benzothiazine derivativesS. aureus100-500[5]
Ampicillin (Control)S. aureusNot specified
Streptomycin (Control)E. coliNot specified

SAR Insights:

  • For 1,2-benzothiazines, the presence of a methyl group or a halogen (chlorine or bromine) at the para position of the benzoyl moiety enhances antimicrobial activity.[5]

  • The nature of the substituent on the thiazine nitrogen is critical for activity against Gram-positive bacteria.[5]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Certain benzothiazine derivatives, particularly those of the 1,2-benzothiazine class, have demonstrated potent anti-inflammatory effects.[9] The well-known non-steroidal anti-inflammatory drugs (NSAIDs) piroxicam and meloxicam belong to this class.

A study on 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate derivatives found that the monoclinic polymorphic form of the ethyl ester was a powerful analgesic and anti-inflammatory agent, exceeding the activity of piroxicam and meloxicam at the same dose in a carrageenan-induced edema model.[10]

CompoundAssayDoseAnti-inflammatory EffectAnalgesic EffectReference
Ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate (monoclinic)Carrageenan-induced edema20 mg/kgPotentPotent[10]
Ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate (orthorhombic)Carrageenan-induced edema20 mg/kgWeakModerate[10]
Piroxicam (Control)Carrageenan-induced edema20 mg/kgLess potent than monoclinic formLess potent than monoclinic form[10]
Meloxicam (Control)Carrageenan-induced edema20 mg/kgLess potent than monoclinic formLess potent than monoclinic form[10]

Key Finding:

This study highlights the critical importance of the solid-state form (polymorphism) of a drug substance on its biological activity, a crucial consideration in drug development.

Experimental Protocols

To facilitate further research, detailed methodologies for the synthesis of a representative benzothiazine derivative and a key biological assay are provided below.

Synthesis of Propyl 3-methyl-3,4-dihydro-2H-benzo[b][1][6]thiazine-2-carboxylate

This protocol is adapted from a reported green synthesis approach.[7]

Materials:

  • 2-aminothiophenol

  • Propyl acetoacetate

  • Ceric Ammonium Nitrate (CAN)

  • Water

Procedure:

  • To a solution of 2-aminothiophenol (1 mmol) and propyl acetoacetate (1 mmol) in water (10 mL), add a catalytic amount of Ceric Ammonium Nitrate (CAN) (0.1 mmol).

  • Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).

  • Upon completion, extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

start Start reactants Mix 2-aminothiophenol, propyl acetoacetate, and CAN in water start->reactants stir Stir at room temperature reactants->stir monitor Monitor reaction by TLC stir->monitor extract Extract with ethyl acetate monitor->extract Reaction complete wash_dry Wash with brine and dry over Na2SO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize the product purify->characterize end End characterize->end start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with benzothiazine derivatives incubate1->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 dissolve_formazan Dissolve formazan with DMSO incubate3->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT assay for evaluating anticancer activity.

Conclusion

The benzothiazine scaffold is a versatile and valuable platform for the development of new therapeutic agents. While ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate itself requires further investigation to fully elucidate its biological profile, its structural analogs, particularly other carboxylate esters, have demonstrated significant potential in anticancer and anti-inflammatory applications. The comparative data presented in this guide highlights the importance of systematic structural modifications and the exploration of different isomers of the benzothiazine core to optimize biological activity. Future research should focus on direct comparative studies of a wider range of derivatives to establish more definitive structure-activity relationships and to identify lead compounds for further preclinical and clinical development.

References

  • Amin, A., & Khan, I. (2018). A review on the pharmacological significance of 1, 4-benzothiazine derivatives.
  • Anzini, M., et al. (2017). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. European Journal of Medicinal Chemistry, 126, 1-17.
  • Gupta, N., & Gupta, A. K. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Mini reviews in medicinal chemistry, 5(12), 1149-1157.
  • Kaur, H., et al. (2020). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Current Drug Discovery Technologies, 17(4), 524-536.
  • Kucharz, E. J., & Kopeć-Szlęzak, J. (2025).
  • Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.
  • Patel, K., & Singh, R. (2017). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 22(8), 1346.
  • Shah, P., & Sharma, P. K. (2020).
  • Sharma, S., et al. (2023). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Letters in Drug Design & Discovery, 20(11), 1335-1347.
  • PubChem. (n.d.). Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. Retrieved from [Link]

  • Anzini, M., et al. (2017). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. European journal of medicinal chemistry, 126, 1-17. [Link]

  • Sharma, S., et al. (2023). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Letters in Drug Design & Discovery, 20(11), 1335-1347. [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis, anticancer evaluation and molecular docking of new benzothiazole scaffolds targeting FGFR-1. Bioorganic chemistry, 119, 105504. [Link]

  • Kucharz, E. J., & Kopeć-Szlęzak, J. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules, 30(19), 4819. [Link]

  • Shah, P., & Sharma, P. K. (2020). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 25(20), 4812. [Link]

  • Ukrainets, I. V., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1 H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 23(6), 1313. [Link]

Sources

A Comparative Guide to the Structural Validation of Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor and regulatory compliance. For novel heterocyclic entities such as ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, a scaffold of significant interest in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the "gold standard" for structural elucidation.[1] This guide provides an in-depth, expert-driven comparison of expected versus alternative NMR data, supported by validated experimental protocols, to ensure the confident structural assignment of this target compound.

Unlike chromatographic methods that primarily address purity and retention, NMR provides a direct window into the atomic framework of a molecule, making it an indispensable tool for identity confirmation.[2] This guide is structured to walk researchers through the predictive analysis, comparative logic, and definitive validation of the title compound's structure.

The Target Structure and Rationale for NMR Analysis

The molecule is ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. For clarity in our analysis, the atoms are numbered as shown below. This numbering scheme will be used throughout the guide to assign specific NMR signals.

Chemical structure of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate with atom numbering for NMR analysis.

The structure presents a unique combination of an aromatic ring fused to a dihydrothiazine ring, with an ethyl carboxylate substituent. This arrangement gives rise to a distinct set of NMR signals. Our primary objective is to use a suite of NMR experiments to confirm not only the presence of all constituent parts but also their precise connectivity and substitution pattern, ruling out potential synthetic isomers.

Predictive ¹H NMR Spectral Analysis: The Proton Fingerprint

The ¹H NMR spectrum provides the first and most detailed fingerprint of a molecule.[3] Based on established principles of chemical shifts and spin-spin coupling for heterocyclic systems, we can predict the spectrum for our target compound.[4][5] The analysis below explains the causality behind each prediction.

Table 1: Predicted ¹H NMR Data for Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Proton(s)Predicted δ (ppm)MultiplicityCoupling (J, Hz)Rationale
H-5~7.5 - 7.6d~2.0Located ortho to the electron-withdrawing ester group, resulting in a downfield shift. Appears as a narrow doublet due to meta-coupling with H-7.
H-7~7.3 - 7.4ddJ_ortho ≈ 8.5, J_meta ≈ 2.0Coupled to both H-8 (ortho) and H-5 (meta), creating a doublet of doublets. Its position is influenced by the ester group and the thiazine ring.
H-8~6.8 - 6.9d~8.5Coupled only to H-7 (ortho). This proton is the most upfield in the aromatic region due to the electron-donating effect of the nitrogen atom.
NH (H-4)~4.0 - 5.0br s-The chemical shift of the N-H proton is variable and concentration-dependent. It typically appears as a broad singlet and may exchange with D₂O.
CH₂ (H-2)~3.4 - 3.5t~5.5These methylene protons are adjacent to the sulfur atom and coupled to the H-3 protons, resulting in a triplet.
CH₂ (H-3)~3.0 - 3.1t~5.5These methylene protons are adjacent to the nitrogen atom and coupled to the H-2 protons, appearing as a triplet.
O-CH₂~4.2 - 4.3q~7.1The methylene protons of the ethyl ester are coupled to the methyl protons, resulting in a quartet. The downfield shift is due to the adjacent oxygen atom.
-CH₃~1.2 - 1.3t~7.1The terminal methyl protons of the ethyl ester are coupled to the adjacent methylene group, appearing as a classic triplet.
Predictive ¹³C NMR Spectral Analysis: The Carbon Skeleton

The ¹³C NMR spectrum provides direct information about the carbon framework.[6] While ¹H NMR shows the proton environment, ¹³C NMR confirms the number and type of carbon atoms (quaternary, CH, CH₂, CH₃).

Table 2: Predicted ¹³C NMR Data for Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Carbon(s)Predicted δ (ppm)Rationale
C=O (Ester)~166The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.[7]
C-8a~145A quaternary carbon attached to nitrogen, shifted downfield.
C-4a~129A quaternary carbon adjacent to the sulfur atom.
C-6~125The quaternary carbon to which the ester is attached.
C-7~124Aromatic CH carbon.
C-5~122Aromatic CH carbon.
C-8~116Aromatic CH carbon, shifted upfield due to the electron-donating nitrogen.
O-CH₂~61The methylene carbon of the ethyl ester, deshielded by the oxygen.
C-3~45Aliphatic CH₂ carbon adjacent to the nitrogen atom.
C-2~25Aliphatic CH₂ carbon adjacent to the sulfur atom, typically more upfield than the C-3 carbon.
-CH₃~14The terminal methyl carbon of the ethyl ester, appearing in the far upfield region.
Comparative Analysis: Ruling Out Isomeric Impurities

A robust validation process must consider and exclude plausible alternatives.[8] A common synthetic byproduct could be the isomeric ethyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate . How would its NMR spectra differ?

  • ¹H NMR Comparison: In the 7-carboxylate isomer, the aromatic substitution pattern would change dramatically. We would expect to see two doublets and one singlet (or a very narrow doublet) instead of the dd, d, d pattern. The proton at H-8 would likely be a doublet, H-6 would be a doublet, and H-5 would be a singlet-like signal, significantly altering the aromatic region's appearance.

  • ¹³C NMR Comparison: The chemical shifts of the aromatic carbons would be different due to the change in substituent effects.

  • 2D NMR: A Heteronuclear Multiple Bond Correlation (HMBC) experiment would be definitive. For our target 6-carboxylate, we would observe a correlation from the aromatic protons H-5 and H-7 to the ester carbonyl carbon (~166 ppm). For the 7-carboxylate isomer, correlations would be seen from H-8 and H-6 to this carbonyl carbon. This single experiment provides unambiguous proof of the ester's position.

The Definitive Validation Workflow: A Multi-dimensional Approach

To achieve unambiguous structural confirmation, a combination of 1D and 2D NMR experiments is essential.[9][10] The following workflow represents a self-validating system where each experiment cross-verifies the data from another.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1_NMR ¹H NMR Acquisition C13_NMR ¹³C & DEPT NMR COSY ¹H-¹H COSY H1_NMR->COSY HSQC ¹H-¹³C HSQC H1_NMR->HSQC HMBC ¹H-¹³C HMBC H1_NMR->HMBC Analysis Integrated Data Analysis H1_NMR->Analysis desc1 Proton environment & coupling networks C13_NMR->COSY C13_NMR->HSQC C13_NMR->HMBC C13_NMR->Analysis desc2 Carbon count & type (CH₃, CH₂, CH, Cq) COSY->Analysis desc3 Confirms H-H adjacencies (e.g., H-7 to H-8) HSQC->Analysis desc4 Correlates each proton to its directly attached carbon HMBC->Analysis desc5 Maps long-range (2-3 bond) H-C correlations, key for connecting fragments Sample Purified Sample in Deuterated Solvent Sample->H1_NMR Sample->C13_NMR Validation Structure Validated Analysis->Validation

Caption: NMR workflow for unambiguous structural validation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. We expect to see cross-peaks connecting H-7 with H-8 and H-5, H-2 with H-3, and the ethyl ester's -CH₂- with its -CH₃. This confirms the proton-proton adjacencies within individual spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to.[11] It will definitively link the proton signals in Table 1 to the carbon signals in Table 2, confirming which proton resides on which carbon.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall molecular assembly. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations that would validate the structure include:

    • A correlation from the NH proton (H-4) to carbons C-3, C-4a, and C-8a .

    • A correlation from the aromatic protons H-5 and H-7 to the ester carbonyl carbon (C=O) .

    • A correlation from the aliphatic protons H-2 to carbons C-3 and C-4a .

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible data necessary for validation.[12]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for ensuring the observation of exchangeable protons like N-H.[13]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution and lineshape, using the solvent lock signal.

  • Data Acquisition Parameters:

    • ¹H NMR:

      • Acquire with a spectral width of ~12-16 ppm.

      • Use a 30-45 degree pulse angle.

      • Set the relaxation delay (d1) to at least 2 seconds to allow for adequate T1 relaxation.

      • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a signal-to-noise ratio (S/N) > 100:1 for key signals.

    • ¹³C{¹H} NMR:

      • Acquire with proton decoupling.

      • Use a spectral width of ~220-240 ppm.

      • Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • 2D NMR (COSY, HSQC, HMBC):

      • Utilize standard, vendor-provided pulse programs.

      • Optimize the number of increments in the indirect dimension and the number of scans per increment to achieve sufficient resolution and S/N within a reasonable experiment time.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction on all spectra.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum using the solvent signal as a secondary reference (e.g., CDCl₃ at 77.16 ppm).[7]

    • Integrate the ¹H signals to confirm proton ratios.

Conclusion

The structural validation of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is definitively achievable through a systematic and multi-faceted NMR spectroscopy approach. While 1D ¹H and ¹³C NMR provide a foundational fingerprint, they are susceptible to ambiguity when considering potential isomers. The true power of this methodology lies in the application of 2D correlation experiments like COSY, HSQC, and particularly HMBC, which together build an undeniable, interlocking map of the molecule's atomic connectivity. By comparing the acquired data against the predicted spectra and ruling out logical alternatives, researchers can ensure the highest level of confidence in their synthesized material, a critical step for any downstream application in drug development.

References

  • Sahu, R., Kumar, A., Mishra, R., Majee, C., & Kumar, R. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences, 83(6), 1094-1106. [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Silva, A. M. S., et al. (2018). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Ribeiro, J. M., & Almeida, M. V. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 26(21), 6549. [Link]

  • Holzgrabe, U. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link]

  • Deev, S. L., et al. (2026). ¹³C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by ¹³C NMR spectroscopy. RSC Publishing. [Link]

  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Emery Pharma. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 389-400. [Link]

  • Silva, A. M. S., et al. NMR Structural Characterization of Oxygen Heterocyclic Compounds. ResearchGate. [Link]

  • Al-Adiwish, W. M., et al. (2013). Synthesis and NMR spectral assignments of novel 1,4-benzothiazepine-5-one derivatives. Magnetic Resonance in Chemistry, 51(10), 690-694. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • MDPI. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [Link]

  • IJCRT. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org. [Link]

  • Oregon State University. (2022). ¹³C NMR Chemical Shifts. Oregon State University. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]

  • Asif, M. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 21(8), 1083. [Link]

  • News-Medical. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • IIT Kanpur. ¹³C NMR spectroscopy. IIT Kanpur. [Link]

Sources

HPLC-UV method validation for ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate quantification

Author: BenchChem Technical Support Team. Date: March 2026

HPLC-UV Method Validation for Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate Quantification: A Comparative Analytical Guide

Executive Summary & Chemical Context

Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (EDBC, CAS: 1803583-38-1) is a critical heterocyclic intermediate frequently utilized in pharmaceutical synthesis and neuromelanin pathway modeling[1][2]. Structurally, it features a fused benzene and thiazine ring system with an electron-withdrawing ethyl ester at the 6-position. Accurate quantification of this compound is essential for reaction yield monitoring, purity assessment, and pharmacokinetic profiling[3][4].

This guide provides an objective comparison of analytical platforms for EDBC quantification and details a fully validated, self-verifying High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodology compliant with the latest ICH Q2(R2) guidelines[5].

Analytical Platform Comparison

Selecting the correct analytical platform requires balancing sensitivity, throughput, and operational cost. While mass spectrometry offers unparalleled sensitivity, the structural properties of EDBC—specifically its conjugated π-system—make it highly amenable to cost-effective UV detection[6].

Table 1: Analytical Platform Comparison for EDBC Quantification

Analytical PlatformSensitivity (LOD)Matrix InterferenceCost per AnalysisThroughputSuitability for EDBC Quantification
HPLC-UV ~0.1 µg/mLModerateLowMedium (10-15 min/run)Optimal (Routine QC & Bulk Analysis)
UPLC-UV ~0.05 µg/mLModerateMediumHigh (2-5 min/run)Excellent (High-throughput labs)
LC-MS/MS ~0.001 µg/mLHigh (Ion Suppression)HighHigh (3-5 min/run)Overkill (Reserved for in vivo trace analysis)
GC-FID ~1.0 µg/mLLowMediumLow (20+ min/run)Poor (Thermal instability of the secondary amine)

Causality of Platform Selection: HPLC-UV is selected as the primary methodology because the benzothiazine core provides a strong chromophore, allowing for reliable detection at 254 nm without the need for complex derivatization (required for GC) or the susceptibility to ion suppression inherent in LC-MS/MS[3][6].

Method Development: The Causality of Experimental Choices

A robust analytical method is not built on trial and error, but on the physicochemical properties of the analyte.

  • Stationary Phase Selection (C18): The ethyl ester group increases the lipophilicity of the molecule compared to its free carboxylic acid counterpart. A standard octadecylsilane (C18) column provides optimal hydrophobic partitioning, ensuring adequate retention factor ( k′>2.0 ).

  • Mobile Phase Thermodynamics & pH Control: The secondary amine within the thiazine ring is ionizable. If analyzed in a neutral mobile phase, partial ionization leads to peak broadening and tailing. By utilizing an acidic aqueous phase (0.1% Trifluoroacetic acid, pH ~2.0), the amine is fully protonated. The Trifluoroacetate anion acts as an ion-pairing agent, neutralizing the localized positive charge to enhance retention on the non-polar C18 phase while simultaneously masking residual silanols on the silica support.

  • Detection Wavelength: The π→π* transitions of the conjugated benzothiazine aromatic system exhibit maximum absorbance near 254 nm, ensuring a high signal-to-noise ratio.

HPLC_Workflow Sample Sample Preparation (EDBC Extraction) HPLC HPLC Separation (C18, Isocratic) Sample->HPLC MobilePhase Mobile Phase Prep (0.1% TFA / ACN) MobilePhase->HPLC UV UV Detection (λ = 254 nm) HPLC->UV Data Data Analysis & Quantification UV->Data

Fig 1: Step-by-step HPLC-UV analytical workflow for EDBC quantification.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It includes internal checks to ensure the instrument is fit for purpose before any sample data is recorded.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via vacuum filtration through a 0.22 µm PTFE membrane. Causality: Degassing prevents micro-bubble formation in the pump heads, ensuring stable baseline pressure and reproducible retention times.

  • Organic Phase (B): 1000 mL of HPLC-grade Acetonitrile (ACN), degassed.

Step 2: Standard and Sample Preparation

  • Stock Solution: Accurately weigh 10.0 mg of EDBC reference standard[2]. Dissolve in 10 mL of pure Acetonitrile to yield a 1.0 mg/mL stock. Causality: Initial dissolution in pure organic solvent ensures complete solubilization of the lipophilic ethyl ester.

  • Working Solutions: Dilute the stock with the mobile phase mixture to create a calibration curve spanning 10 to 150 µg/mL. Causality: Diluting in the mobile phase prevents solvent-mismatch peak distortion (fronting) during injection.

Step 3: Chromatographic Conditions & System Suitability Testing (SST)

  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Elution Mode: Isocratic, 60% B (ACN) : 40% A (0.1% TFA in Water).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Self-Validation (SST): Prior to sample analysis, inject the 50 µg/mL standard six consecutive times. The run is mathematically validated only if:

    • Relative Standard Deviation (RSD) of peak area ≤ 1.5%.

    • Theoretical plates (N) ≥ 5000.

    • Tailing factor (Tf) ≤ 1.5.

ICH Q2(R2) Method Validation Framework

To ensure regulatory compliance and scientific trustworthiness, the method was subjected to the ICH Q2(R2) validation framework[5].

Validation_Pathway Start ICH Q2(R2) Validation Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Acc Accuracy (Recovery 98-102%) Start->Acc Prec Precision (RSD < 2.0%) Start->Prec

Fig 2: ICH Q2(R2) validation parameters for HPLC method robustness.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity Range Fit for intended purpose10 - 150 µg/mLValidated
Correlation Coefficient (R²) ≥ 0.9990.9998Pass
Accuracy (Spike Recovery %) 98.0% - 102.0%99.4% ± 0.6%Pass
Repeatability (Precision %RSD) ≤ 2.0% (n=6)0.85%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.12 µg/mLValidated
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.40 µg/mLValidated
Specificity (Resolution) Rs > 2.0 from adjacent impuritiesRs = 3.4Pass

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website. URL: [Link]

  • Segura-Aguilar, J., et al. "Validation of a Reversed Phase UPLC-MS/MS Method to Determine Dopamine Metabolites." ResearchGate. URL: [Link]

  • National Institutes of Health (NIH). "Multiphoton FLIM Analyses of Native and UVA-Modified Synthetic Melanins." PubMed Central. URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to be a practical resource, grounding every recommendation in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.

The benzothiazine core is a prevalent motif in medicinally active compounds, and understanding the specific handling requirements for its derivatives is paramount.[1][2][3] This guide will detail the necessary steps for hazard assessment, proper waste segregation, and compliant disposal, ensuring your laboratory practices meet the highest standards of safety and regulatory adherence.

Hazard Identification and Risk Assessment

Table 1: Hazard Profile of a Representative Benzothiazine Derivative [4][5]

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Causality Behind Precautionary Measures:

The identified hazards—acute toxicity and irritation to the skin, eyes, and respiratory tract—dictate the necessary personal protective equipment (PPE) and handling procedures.[6][7] The primary routes of exposure are ingestion, skin/eye contact, and inhalation of dust or aerosols. Therefore, all handling and disposal operations must be engineered to minimize these risks.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are mandatory. Gloves should be inspected before use and replaced immediately if contaminated or damaged.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, all handling of the solid material should be conducted within a certified chemical fume hood to ensure adequate ventilation.[8]

Waste Segregation and Containerization Protocol

Proper segregation is a cornerstone of safe laboratory waste management, preventing potentially dangerous chemical reactions.[9] Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate waste must be handled as hazardous chemical waste and segregated accordingly.

Step-by-Step Segregation and Collection:

  • Designate a Waste Stream: This compound should be collected as a non-halogenated organic solid waste.

  • Select an Appropriate Container:

    • Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof closure.[10][11] A wide-mouth polyethylene or glass container is suitable for solid waste.

    • Ensure the container is not used for any other class of waste.

  • Label the Container Correctly: As soon as the first particle of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate". Avoid using abbreviations or chemical formulas.[10]

    • An indication of the hazards (e.g., "Toxic," "Irritant").[12]

  • Incompatibility Prevention:

    • DO NOT mix this waste with strong oxidizing agents, strong acids, or strong bases.

    • DO NOT mix with incompatible solvent waste streams.

    • Keep segregated from aqueous waste streams.

  • Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when adding waste.[10] This prevents the release of vapors and protects the container's contents from contamination. Do not leave a funnel in the container.[10]

On-Site Accumulation and Storage

Regulatory bodies like the Environmental Protection Agency (EPA) have specific requirements for the on-site accumulation of hazardous waste.[11][13] These regulations are designed to minimize risks to personnel and the environment.

Satellite Accumulation Areas (SAA):

The laboratory where the waste is generated is considered a Satellite Accumulation Area (SAA).[10][12]

  • Location: The waste container must be located at or near the point of generation and under the control of the laboratory personnel generating the waste.[10]

  • Volume Limits: An SAA can accumulate up to 55 gallons of non-acutely hazardous waste.

  • Container Management: Once a waste container is full, it must be dated and moved to the facility's Central Accumulation Area (CAA) within 72 hours.[10]

Central Accumulation Areas (CAA):

Your institution will have a designated CAA where waste is stored before being picked up by a licensed disposal company. The storage time limits in a CAA depend on your facility's generator status (e.g., 90 days for a Large Quantity Generator).[12]

Spill Management and Emergency Procedures

All personnel handling this chemical must be familiar with emergency procedures and the location of safety equipment, including spill kits, safety showers, and eyewash stations.[14][15]

  • Minor Spills (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spilled material with a chemical absorbent from a spill kit.

    • Gently sweep the absorbed material into a designated waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • All materials used for cleanup (absorbent, gloves, etc.) must be disposed of as hazardous waste.

  • Major Spills (Outside of a fume hood or a large quantity):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's Environmental Health & Safety (EH&S) office immediately.

    • Prevent others from entering the area.

    • If safe to do so, close the sash of a nearby fume hood to increase ventilation away from the spill.

Final Disposal Workflow

The ultimate disposal of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate must be conducted through your institution's official hazardous waste management program, which operates in compliance with EPA and local regulations.[9]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Operations cluster_facility Facility Waste Management cluster_disposal Final Disposition WasteGen Waste Generation (Solid Residue, Contaminated Labware) Segregate Segregate as Non-Halogenated Organic Solid Waste WasteGen->Segregate Container Place in Labeled, Compatible, Closed Waste Container Segregate->Container SAA Store in Satellite Accumulation Area (SAA) Container->SAA Full Container is Full? SAA->Full Full->SAA No MoveToCAA Move to Central Accumulation Area (CAA) within 72 hours Full->MoveToCAA Yes Pickup Schedule Waste Pickup with EH&S MoveToCAA->Pickup Vendor Licensed Waste Vendor Picks Up Waste Pickup->Vendor Transport Transport to Treatment, Storage, and Disposal Facility (TSDF) Vendor->Transport Incineration High-Temperature Incineration Transport->Incineration

Caption: Disposal workflow for ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.

Final Steps:

  • Request Pickup: When your waste container is approximately 90% full, complete a chemical waste pickup request form as required by your institution's EH&S department.[10]

  • Documentation: Ensure all paperwork is completed accurately. This creates a manifest that tracks the waste from its point of generation to its final disposal, a key requirement of the Resource Conservation and Recovery Act (RCRA).[11]

  • Vendor Disposal: A licensed hazardous waste disposal vendor will collect the waste from your facility's CAA for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9] The most common and environmentally sound disposal method for this type of organic compound is high-temperature incineration.

By adhering to this comprehensive disposal plan, you ensure that your laboratory practices are not only scientifically sound but also safe, compliant, and environmentally responsible.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. MCF Environmental Services. [Link]

  • ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. NextSDS. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental. [Link]

  • Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • OSHA Rules for Chemical Hazards. DuraLabel. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Henkel. [Link]

  • ETHYL 6-FLUORO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXYLATE. NextSDS. [Link]

  • 2H-1,4-Benzothiazine-6-carboxylic acid, 3,4-dihydro-, methyl ester. ChemBK. [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI. [Link]

  • Red Hair Benzothiazines and Benzothiazoles: Mutation-Inspired Chemistry in the Quest for Functionality. ACS Publications. [Link]

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. PMC, National Institutes of Health. [Link]

  • 1,2-Benzothiazine Derivatives from Sulfonimidamides by Metal-Catalyzed Annulation Reactions. RWTH Publications. [Link]

Sources

Navigating the Uncharted: A Safety and Handling Guide for Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For the pioneering researchers, scientists, and drug development professionals at the forefront of innovation, the introduction of novel chemical entities into a workflow is a common yet critical juncture. Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, a compound with potential applications in various research and development sectors, represents one such instance where comprehensive safety and handling information may not be readily available. This guide is constructed to provide essential, immediate safety and logistical information, establishing a robust framework for its responsible use. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive synthesizes data from the closely related analogue, ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, and established principles of laboratory safety for handling compounds with unknown toxicity.

Hazard Identification and Risk Assessment: A Precautionary Approach

Given the structural similarity to ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, it is prudent to assume a comparable hazard profile until specific toxicological data for ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate becomes available. The known hazards for the "oxo" analogue are as follows:

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, oral (Category 4)Harmful if swallowed
H315Skin corrosion/irritation (Category 2)Causes skin irritation
H319Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation
H335Specific target organ toxicity, single exposure (Category 3)May cause respiratory irritation

Source: PubChem CID 4219195

The core benzothiazine structure is a common scaffold in biologically active molecules, and derivatives can exhibit a range of toxicological effects.[1][2][3] The primary routes of potential exposure in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion. A thorough risk assessment should be conducted before any handling of this compound, assuming it possesses the hazards listed above.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to minimize exposure. The selection of appropriate PPE should be based on a comprehensive risk assessment of the specific procedures being undertaken.

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation or punctures before use. For prolonged contact or when handling larger quantities, consider double-gloving.
Eyes/Face Safety goggles with side-shields or a face shieldTightly fitting safety goggles are essential. A face shield should be worn in situations with a high potential for splashing or aerosol generation.
Body Laboratory coatA standard laboratory coat should be worn at all times. For tasks with a higher risk of splashes, an impervious apron over the lab coat is advised.
Respiratory Use in a certified chemical fume hoodAll handling of the solid compound or its solutions should be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Glove Selection and Integrity: A Critical Detail

The choice of glove material is crucial. While nitrile and neoprene offer good general resistance, it is imperative to consult glove manufacturer's compatibility charts for specific solvents if the compound is to be dissolved. Always check for breakthrough times and permeation rates.

PPE_Workflow cluster_Pre_Handling Pre-Handling Protocol cluster_Handling Handling Procedure Assess_Risk Conduct Risk Assessment Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Identifies Hazards Inspect_PPE Inspect PPE for Integrity Select_PPE->Inspect_PPE Ensures Effectiveness Don_PPE Don PPE in Correct Order Inspect_PPE->Don_PPE Proceed if OK Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE Carefully Handle_Chemical->Doff_PPE After Task Completion

Caption: PPE Workflow from Risk Assessment to Doffing.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risk and ensuring reproducible results.

Preparation
  • Consult Safety Information : Always review this guide and any other available safety information before beginning work.

  • Designated Area : All work with ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate should be performed in a designated area, such as a certified chemical fume hood.

  • Gather Materials : Assemble all necessary equipment, including PPE, weighing paper, spatulas, solvents, and waste containers, before starting the procedure.

  • Emergency Equipment : Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

Handling
  • Don PPE : Put on your laboratory coat, safety goggles, and gloves before entering the designated handling area.

  • Weighing : If weighing the solid, do so within the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Dissolving : If preparing a solution, add the solid to the solvent slowly while stirring. Be aware of any potential exothermic reactions.

  • Avoid Dust and Aerosols : Handle the solid material carefully to avoid creating dust. When transferring solutions, do so in a manner that minimizes splashing and aerosol formation.

  • Keep Containers Closed : When not in use, ensure that the container holding the compound is tightly sealed.

Post-Handling
  • Decontamination : Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent. Decontaminate any equipment used.

  • Doff PPE : Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the appropriate waste stream.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan: Responsible Waste Management

All waste containing ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate must be treated as hazardous waste.

Waste Stream Segregation
  • Solid Waste : Unused or expired pure compound, and grossly contaminated items (e.g., weighing boats, filter paper, contaminated gloves).

  • Liquid Waste : Solutions containing the compound and solvent rinses of contaminated glassware.

  • Sharps Waste : Contaminated needles, syringes, or other sharps.

Disposal Protocol
  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate".[4]

  • Containerization : Use appropriate, leak-proof, and chemically compatible containers for each waste stream.[5]

  • Storage : Store waste containers in a designated satellite accumulation area, away from incompatible materials, until they are collected by a certified hazardous waste disposal service.[4]

  • Regulatory Compliance : All disposal activities must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[5][6]

Disposal_Flowchart Start Waste Generation Segregate Segregate Waste Streams (Solid, Liquid, Sharps) Start->Segregate Label Label Containers Correctly ('Hazardous Waste', Chemical Name) Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Dispose Dispose via Certified Hazardous Waste Contractor Store->Dispose

Caption: Hazardous Waste Disposal Flowchart.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these comprehensive guidelines, you can foster a culture of safety and responsibility in your laboratory while advancing your critical research and development objectives.

References

  • PubChem. Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. National Center for Biotechnology Information. [Link]

  • XPRESS CHEMS. Safety First: Best Practices for Handling Research Chemicals. (2025). [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. (2021). [Link]

  • University of California, Riverside. 7.1 Minimize Exposure to Chemicals. Environment, Health and Safety. [Link]

  • ResearchGate. Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. [Link]

  • DergiPark. Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. [Link]

  • Journal of Chemical Health Risks. Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. (2025). [Link]

  • Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing. [Link]

  • MLI Environmental. Chemical Waste Disposal Guidelines for Educational Facilities. (2026). [Link]

  • National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards. [Link]

  • PubMed. Further studies on ketone neurotoxicity and interactions. [Link]

  • National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Centers for Disease Control and Prevention. Recommendations for Chemical Protective Clothing | NIOSH. [Link]

  • Journal of Chemical Health Risks. Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. (2023). [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). [Link]

  • ACS Publications. Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology. (2008). [Link]

  • ResearchGate. Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring | Request PDF. [Link]

  • Oriental Journal of Chemistry. New Series of Substituted Heterocyclics Derived from α,β – Unsaturated Ketone and Their Cytotoxic Activity Tumor Cell Lines. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (2022). [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • PMC. Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. (2020). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。